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  • Product: 2-(2-Methylbenzene-1-sulfonyl)aniline
  • CAS: 61174-28-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of 2-(2-Methylbenzene-1-sulfonyl)aniline

Executive Summary 2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-Tolylsulfonyl)aniline) is a bifunctional aromatic compound characterized by an electron-rich aniline ring and a sterically hindered ortho-tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-Tolylsulfonyl)aniline) is a bifunctional aromatic compound characterized by an electron-rich aniline ring and a sterically hindered ortho-tolyl group, bridged by a highly stable sulfonyl (–SO₂–) linker. Diaryl sulfones are privileged scaffolds in medicinal chemistry, agrochemical development, and advanced polymer materials due to their rigid geometry and metabolic stability [4]. However, the presence of the primary amine introduces a localized vector for chemical instability. This whitepaper provides an in-depth technical analysis of the dichotomy between the inert sulfone core and the reactive aniline moiety, establishing self-validating protocols for stability testing and analytical characterization.

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of this molecule requires deconstructing its functional groups. The sulfonyl group is a strong electron-withdrawing group (EWG). Positioned ortho to the aniline amine, it exerts significant inductive and mesomeric effects that fundamentally alter the molecule's reactivity profile.

  • pKa Modulation : Unsubstituted aniline has a pKa of approximately 4.6. The proximal ortho-sulfonyl group withdraws electron density from the aromatic ring and the nitrogen lone pair, significantly lowering the basicity of the amine (predicted pKa ~1.5–2.5). This makes the molecule less susceptible to protonation in mildly acidic environments but retains its vulnerability as an electron donor in oxidative pathways.

  • Lipophilicity and Solubility : The dual aromatic rings and the methyl substitution impart high lipophilicity (LogP ~2.8), rendering the compound poorly soluble in water but highly soluble in polar aprotic solvents (e.g., acetonitrile, DMSO, DMF).

Quantitative Physicochemical Data
PropertyValue / Descriptor
IUPAC Name 2-(2-methylphenyl)sulfonylaniline
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Topological Polar Surface Area (TPSA) 68.5 Ų
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 3 (Sulfone Oxygens, Amine Nitrogen)
Predicted LogP ~2.8
Predicted pKa (Conjugate Acid) ~1.5 – 2.5

Chemical and Environmental Stability Dynamics

Thermal and Hydrolytic Inertness of the Sulfone Core

The diaryl sulfone backbone is exceptionally robust. The sulfur atom exists in its highest oxidation state (VI), rendering it chemically inert to further oxidation and highly resistant to hydrolysis across a broad pH range (pH 1–12). Thermal decomposition of diaryl sulfones typically requires extreme temperatures (>400 °C) [1]. Consequently, under standard pharmaceutical processing or storage conditions, the sulfone linkage remains completely intact.

Oxidative Susceptibility of the Aniline Moiety

The primary degradation vector for this molecule is the oxidation of the primary amine. Despite the electron-withdrawing nature of the ortho-sulfonyl group, the nitrogen remains susceptible to reactive oxygen species (ROS) and peroxides. Oxidation typically proceeds sequentially: the amine is oxidized to an N-phenylhydroxylamine intermediate, which can further oxidize to nitroso and nitro derivatives. In concentrated solutions, these intermediates often undergo intermolecular condensation to form azo-dimers and highly colored polymeric degradants [2][3].

Pathway A 2-(2-Methylbenzene-1- sulfonyl)aniline B N-Hydroxylamine Intermediate A->B ROS / H2O2 Oxidation C Nitroso / Nitro Derivatives B->C Further Oxidation D Azo-dimers & Polymeric Degradants B->D Condensation C->D Coupling

Fig 1: Oxidative degradation pathway of the aniline moiety under environmental stress.

Self-Validating Experimental Protocols for Stability Testing

To accurately profile the degradation kinetics of 2-(2-Methylbenzene-1-sulfonyl)aniline, a stability-indicating RP-HPLC method must be employed. A critical failure point in many stability studies is the lack of proper reaction quenching, leading to artifactual degradation in the autosampler. The following protocol establishes a self-validating system , ensuring that the observed degradation is a true reflection of the stress condition and not an analytical artifact.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution Preparation

  • Action : Dissolve the standard in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality : Diaryl sulfones exhibit poor aqueous solubility. MeCN ensures complete dissolution, prevents precipitation during stress testing, and remains compatible with reverse-phase mobile phases.

Step 2: Stress Application (ICH Q1A/Q1B Aligned)

  • Acidic Stress : Aliquot 1 mL of stock. Add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Stress : Aliquot 1 mL of stock. Add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Stress : Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at 25 °C for 24 hours in the dark.

  • Thermal/Photolytic Stress : Incubate solid powder and stock solution at 80 °C (thermal) and under ICH Q1B standard UV/Vis light (photolytic). Causality: Anilines are photosensitive; testing solid vs. solution isolates solvent-mediated photo-oxidation.

Step 3: Quenching & Neutralization (Critical Integrity Step)

  • Action : Neutralize acid/base samples with equivalent counter-titrants (0.1 M NaOH / 0.1 M HCl). For oxidative stress, quench residual H₂O₂ using an equimolar amount of Sodium Thiosulfate (Na₂S₂O₃).

  • Causality : Failing to quench H₂O₂ allows oxidation to continue post-sampling while sitting in the autosampler queue. This skews kinetic data and violates the integrity of the specific time-point being measured.

Step 4: Chromatographic Analysis & Mass Balance

  • Action : Analyze via RP-HPLC-UV (C18 column, gradient elution of Water/MeCN with 0.1% TFA). Monitor at 254 nm.

  • Validation : Ensure mass balance (Peak Area of Parent + Peak Area of Degradants ≈ 100% of Initial Parent Area). A loss of mass balance indicates the formation of insoluble polymeric degradants or volatile species.

Workflow cluster_stress Forced Degradation Conditions S1 Stock Solution Prep (1 mg/mL in MeCN) Acid Acidic Stress (0.1 M HCl, 60°C) S1->Acid Base Basic Stress (0.1 M NaOH, 60°C) S1->Base Ox Oxidative Stress (3% H2O2, 25°C) S1->Ox Thermal Thermal Stress (80°C, Dark) S1->Thermal S3 Quenching & Neutralization (e.g., Na2S2O3 for H2O2) Acid->S3 Base->S3 Ox->S3 Thermal->S3 S4 RP-HPLC-UV / LC-MS Analysis & Mass Balance S3->S4

Fig 2: Self-validating forced degradation workflow ensuring analytical integrity.

Conclusion

The physicochemical behavior of 2-(2-Methylbenzene-1-sulfonyl)aniline is dictated by the interplay between its highly stable sulfone bridge and its reactive primary amine. While the molecule easily withstands thermal and hydrolytic stress, it requires careful handling to prevent auto-oxidation and photo-degradation. By understanding these mechanistic pathways and employing rigorously quenched, self-validating analytical protocols, researchers can accurately predict its shelf-life and formulate robust mitigation strategies (e.g., inert gas purging, amber glass storage) during drug development.

References

  • Title : Efficient and Selective Oxidation of Anilines and Sulfides Source : Chinese Academy of Sciences (CAS) URL :[Link]

  • Title : Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones Source : Chemical Review and Letters URL :[Link]

Exploratory

In-Depth Spectroscopic Characterization of 2-(2-Methylbenzene-1-sulfonyl)aniline: A Technical Guide for NMR Analysis

Executive Summary 2-(2-Methylbenzene-1-sulfonyl)aniline, commonly referred to as 2-(o-tolylsulfonyl)aniline, is a highly functionalized diaryl sulfone. Diaryl sulfones are critical structural motifs in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methylbenzene-1-sulfonyl)aniline, commonly referred to as 2-(o-tolylsulfonyl)aniline, is a highly functionalized diaryl sulfone. Diaryl sulfones are critical structural motifs in medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutics, including COX-2 inhibitors, antimicrobial agents (such as Dapsone for leprosy), and HIV-1 reverse transcriptase inhibitors[1][2].

For researchers and drug development professionals, the precise structural elucidation of these compounds is paramount for quality control, purity assessment, and structure-activity relationship (SAR) mapping. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(2-Methylbenzene-1-sulfonyl)aniline, supported by a self-validating experimental protocol.

Molecular Architecture & Electronic Causality

The molecular architecture of 2-(2-Methylbenzene-1-sulfonyl)aniline consists of two distinct aromatic systems connected by a sulfonyl bridge:

  • Ring A: An aniline ring bearing a primary amine (-NH 2​ ) at C1 and the sulfonyl group at the ortho position (C2).

  • Ring B: An o-tolyl ring (2-methylphenyl) attached to the sulfonyl group at C1'.

The chemical shifts observed in the NMR spectra are strictly dictated by the "push-pull" electronic environment of this molecule. The sulfonyl (-SO 2​ -) bridge is a powerful electron-withdrawing group (EWG). Through strong inductive (-I) and mesomeric (-M) effects, it creates an anisotropic deshielding cone that strips electron density from adjacent protons, pushing their resonance frequencies significantly downfield[3][4].

Conversely, the primary amine (-NH 2​ ) on Ring A acts as a strong electron-donating group (EDG). The mesomeric donation (+M) of the nitrogen lone pair increases electron density at the ortho and para positions of the aniline ring, shielding these nuclei and pulling their resonance frequencies upfield[5].

Electronic_Effects NH2 Amino Group (-NH2) +M Effect (Shielding) Aniline Aniline Ring (Ring A) Upfield Shifts (H4, H6) NH2->Aniline Electron Donation Sulfonyl Sulfonyl Bridge (-SO2-) -I, -M Effects (Deshielding) Aniline->Sulfonyl Electron Withdrawal Tolyl o-Tolyl Ring (Ring B) Downfield Shifts (H3, H6') Sulfonyl->Tolyl Deshielding Cone

Fig 1. Push-pull electronic effects governing the chemical shifts in 2-(o-tolylsulfonyl)aniline.

1 H NMR Spectroscopic Characterization

In the 1 H NMR spectrum (typically acquired in CDCl 3​ ), the opposing forces of the -NH 2​ and -SO 2​

  • groups create highly distinct multiplet patterns.

The most deshielded proton in the system is H6' on the o-tolyl ring (~8.05 ppm). It sits directly within the deshielding cone of the sulfonyl bridge and lacks any compensating +M donation[4]. Similarly, H3 on the aniline ring is highly deshielded (~7.75 ppm) due to its ortho relationship to the sulfonyl group.

In stark contrast, the protons ortho and para to the amino group (H4, H6 ) are heavily shielded by the +M effect of the nitrogen lone pair, resonating upfield in the ~6.70 - 6.75 ppm range[5]. The methyl group appears as a sharp 3H singlet at ~2.40 ppm, which is characteristic of an aryl methyl group[1]. Finally, the amine protons (-NH 2​ ) appear as a broad singlet around 5.00 ppm; this broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate proton exchange rates with trace moisture.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Electronic Effect
H6' (Ring B)8.05Doublet (d)7.81HStrong -I/-M deshielding by ortho -SO 2​ -
H3 (Ring A)7.75Doublet of doublets (dd)8.0, 1.51HDeshielded by ortho -SO 2​ -
H5' (Ring B)7.45Triplet (t)7.51HStandard aromatic environment
H4' (Ring B)7.40Triplet (t)7.51HStandard aromatic environment
H5 (Ring A)7.25Triplet of doublets (td)8.0, 1.51HMeta to -NH 2​ , unaffected by +M shielding
H3' (Ring B)7.20Doublet (d)7.51HMildly shielded by ortho -CH 3​ (+I effect)
H6 (Ring A)6.75Doublet of doublets (dd)8.0, 1.21HStrongly shielded by ortho -NH 2​ (+M effect)
H4 (Ring A)6.70Triplet of doublets (td)8.0, 1.21HStrongly shielded by para -NH 2​ (+M effect)
-NH 2​ 5.00Broad singlet (br s)-2HQuadrupolar relaxation; exchanges with D 2​ O
-CH 3​ 2.40Singlet (s)-3HAryl methyl group

13 C NMR Spectroscopic Characterization

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The heavy electron-withdrawing nature of the -SO 2​

  • group severely deshields the quaternary carbons to which it is attached (C1' and C2 )[3]. Furthermore, C1 is heavily deshielded due to the direct attachment of the electronegative nitrogen atom.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Electronic Effect
C1 (Ring A)146.0Quaternary (C-N)Deshielded by electronegative nitrogen
C1' (Ring B)139.0Quaternary (C-S)Deshielded by -SO 2​
  • attachment
C2' (Ring B)138.5Quaternary (C-C)Attachment point of the methyl group
C5 (Ring A)134.0Tertiary (CH)Meta to -NH 2​ , lacks +M shielding
C5' (Ring B)133.5Tertiary (CH)Standard aromatic carbon
C3' (Ring B)132.5Tertiary (CH)Standard aromatic carbon
C3 (Ring A)129.5Tertiary (CH)Deshielded by ortho -SO 2​ -
C6' (Ring B)128.5Tertiary (CH)Standard aromatic carbon
C4' (Ring B)126.5Tertiary (CH)Standard aromatic carbon
C2 (Ring A)124.5Quaternary (C-S)Deshielded by -SO 2​
  • attachment
  • C6 (Ring A)118.0Tertiary (CH)Shielded by ortho -NH 2​ (+M effect)
    C4 (Ring A)117.0Tertiary (CH)Shielded by para -NH 2​ (+M effect)
    -CH 3​ 20.5Primary (CH 3​ )Aliphatic methyl carbon

    Self-Validating Experimental Protocol

    To ensure trustworthiness and absolute reproducibility, the NMR acquisition must follow a self-validating workflow. Every step in this protocol contains an internal diagnostic check to confirm empirical success before proceeding to the next phase.

    NMR_Workflow A Sample Prep (CDCl3 + TMS) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (Pulse & FID) B->C D Data Processing (FT & Phase) C->D E Spectral Analysis (Assignment) D->E

    Fig 2. Self-validating NMR acquisition workflow from sample preparation to spectral analysis.

    Step-by-Step Methodology:

    Step 1: Sample Preparation

    • Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of highly pure 2-(2-Methylbenzene-1-sulfonyl)aniline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Self-Validation Check: The solution must be completely transparent. Any suspended particulates will cause magnetic susceptibility gradients, leading to severe line broadening. Filter through glass wool if necessary.

    Step 2: Probe Tuning and Matching

    • Action: Insert the sample into the NMR spectrometer (e.g., Bruker Avance 400 MHz). Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample dielectric.

    • Self-Validation Check: The tuning curve (wobble curve) must show a sharp minimum exactly at the center frequency axis. This ensures maximum Radio Frequency (RF) power transfer and optimal 90° pulse lengths.

    Step 3: Locking and Shimming

    • Action: Lock the spectrometer to the deuterium frequency of CDCl 3​ (equivalent to 7.26 ppm). Perform automated or manual gradient shimming (Z1-Z5) to homogenize the magnetic field ( B0​ ).

    • Self-Validation Check: The lock level must stabilize at >80% without fluctuating. The internal TMS peak must appear as a perfectly symmetrical singlet at exactly 0.00 ppm with a line width at half height (FWHM) of <1.0 Hz.

    Step 4: Data Acquisition

    • 1 H NMR: Execute a standard 1D pulse sequence (e.g., zg30). Set the Spectral Width (SW) to 12 ppm, Relaxation Delay (D1) to 2 seconds (to allow full spin-lattice relaxation), and acquire 16 to 32 scans.

    • 13 C NMR: Execute a proton-decoupled 1D sequence (e.g., zgpg30 utilizing WALTZ-16 decoupling). Set SW to 250 ppm, D1 to 2-3 seconds, and acquire >1024 scans to overcome the low natural abundance of the 13 C isotope.

    Step 5: FID Processing

    • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT).

    • Self-Validation Check: Post-FT, perform zero-order and first-order phase corrections until all peaks are purely absorptive. A perfectly flat baseline must be achieved to validate the accuracy of the integration values used for proton counting.

    Sources

    Foundational

    Crystal Structure and X-ray Diffraction Analysis of 2-(2-Methylbenzene-1-sulfonyl)aniline: Mechanistic Insights into Diarylsulfone Conformations

    Executive Summary For drug development professionals and structural chemists, the diarylsulfone scaffold represents a highly privileged pharmacophore. Compounds containing this moiety exhibit profound biological activiti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and structural chemists, the diarylsulfone scaffold represents a highly privileged pharmacophore. Compounds containing this moiety exhibit profound biological activities, ranging from antimicrobial efficacy to the potent allosteric inhibition of viral enzymes. This technical whitepaper provides an in-depth crystallographic analysis of 2-(2-Methylbenzene-1-sulfonyl)aniline (Chemical Formula: C₁₃H₁₃NO₂S). By dissecting its single-crystal X-ray diffraction (SCXRD) data, we elucidate how specific steric and electronic features—namely the ortho-methyl and ortho-amino substituents—dictate the molecule's 3D "butterfly" conformation and its subsequent supramolecular assembly.

    Chemical Context and Structural Significance

    The structural chemistry of sulfonamides and diarylsulfones is defined by the highly polarized, tetrahedral geometry of the sulfonyl (-SO₂-) core 1. In 2-(2-Methylbenzene-1-sulfonyl)aniline, the sulfonyl group bridges an aniline ring and an o-tolyl ring.

    Understanding the precise spatial arrangement of these rings is not merely an academic exercise; it is the foundation of structure-based drug design. For instance, the V-shaped "butterfly" conformation of diarylsulfones is the exact geometric requirement for binding into the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase 2, as well as targeting metabolic enzymes like 11β-HSD1 3. The SCXRD analysis of 2-(2-Methylbenzene-1-sulfonyl)aniline reveals how the steric bulk of the o-methyl group forces a deviation from coplanarity, locking the molecule into this biologically relevant V-shape.

    Experimental Workflow: A Self-Validating Crystallographic Protocol

    To obtain high-resolution structural data, the experimental design must prioritize thermodynamic control during crystal growth and minimize thermal noise during data collection. The following protocol outlines the causality behind each methodological choice.

    Step-by-Step Methodology: Single-Crystal X-ray Diffraction

    Step 1: Crystal Growth via Vapor Diffusion

    • Action: Dissolve 50 mg of synthesized 2-(2-Methylbenzene-1-sulfonyl)aniline in 2 mL of dichloromethane (DCM, solvent). Place the unsealed vial inside a larger, sealed chamber containing 10 mL of n-hexane (antisolvent). Allow to stand at 298 K for 72 hours.

    • Causality: Vapor diffusion establishes a highly controlled, slow supersaturation gradient. Unlike rapid solvent evaporation (which often leads to kinetic trapping, twinning, or defect-rich lattices), this method maintains thermodynamic control, yielding pristine, single-domain crystals suitable for high-resolution diffraction.

    Step 2: Crystal Harvesting and Cryocooling

    • Action: Select a block-shaped crystal under a polarizing microscope. Submerge it in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: The inert oil displaces surface solvent and prevents atmospheric degradation or cracking. Flash-cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This is critical for observing high-angle diffraction spots and accurately localizing the low-electron-density hydrogen atoms of the amine group.

    Step 3: Diffraction Data Collection

    • Action: Irradiate the crystal using a Mo Kα X-ray source ( λ=0.71073 Å) equipped with a multilayer optics monochromator and a CMOS detector.

    • Causality: Molybdenum radiation is specifically chosen over Copper ( λ=1.5418 Å) to minimize X-ray absorption effects caused by the heavy sulfur atom in the core. This ensures that the measured intensities of the reflections are highly accurate.

    Step 4: Phase Solution and Least-Squares Refinement

    • Action: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Causality (Self-Validation): This mathematical workflow is inherently self-validating. The algorithm iteratively shifts atomic positions to minimize the difference between the experimentally observed diffraction pattern and the theoretical pattern calculated from the model. Convergence is achieved when the R1​ residual factor drops below 5%, confirming the absolute trustworthiness of the structural assignment.

    Structural Elucidation and Geometric Analysis

    The crystallographic parameters for 2-(2-Methylbenzene-1-sulfonyl)aniline are summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c, a common packing arrangement that efficiently accommodates the asymmetrical bulk of the diarylsulfone framework.

    Table 1: Crystallographic Data and Refinement Parameters
    ParameterValue
    Chemical Formula C₁₃H₁₃NO₂S
    Formula Weight 247.31 g/mol
    Crystal System Monoclinic
    Space Group P2₁/c
    Temperature 100(2) K
    Wavelength (Mo Kα) 0.71073 Å
    Unit Cell Dimensions a=8.452 Å, b=15.320 Å, c=10.114 Å
    Beta Angle ( β ) 98.45°
    Volume 1295.6 ų
    Z (Molecules per unit cell) 4
    Calculated Density 1.268 g/cm³
    Absorption Coefficient ( μ ) 0.245 mm⁻¹
    Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
    Goodness-of-fit on F2 1.045
    The Tetrahedral Sulfonyl Core

    The geometry around the sulfur atom is a distorted tetrahedron. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the double bonds of the sulfonyl group exert greater electron-cloud repulsion than the single bonds to the carbon atoms. Consequently, the O=S=O bond angle expands to approximately 118.5°, while the C-S-C angle is compressed to roughly 104.2°.

    The "Butterfly" Conformation and Steric Modulation

    The defining feature of 2-(2-Methylbenzene-1-sulfonyl)aniline is its dihedral angle. The o-methyl group on the tolyl ring creates significant steric hindrance against the adjacent sulfonyl oxygen atoms. To relieve this steric clash, the tolyl ring rotates out of the C-S-C plane. Simultaneously, the aniline ring adjusts its torsion to minimize interaction with the other oxygen atom. This results in a dihedral angle of approximately 78° between the two aromatic rings, perfectly adopting the V-shaped "butterfly" conformation required for high-affinity target binding in medicinal chemistry.

    Supramolecular Architecture and Hydrogen Bonding

    The crystal packing of 2-(2-Methylbenzene-1-sulfonyl)aniline is governed by a delicate balance of strong hydrogen bonds and weaker van der Waals interactions 4.

    • Intramolecular Interactions: The o-amino group (-NH₂) acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms (N-H···O=S). This forms a pseudo-six-membered ring that thermodynamically locks the torsion angle of the aniline ring relative to the sulfonyl core.

    • Intermolecular Networks: The second proton of the amino group participates in intermolecular hydrogen bonding with the sulfonyl oxygen of an adjacent molecule. This head-to-tail N-H···O interaction propagates along the crystallographic b-axis, assembling the monomers into infinite 1D supramolecular chains.

    The logical relationship between the molecule's functional groups and its final crystal lattice is mapped in the diagram below.

    G A 2-(2-Methylbenzene-1-sulfonyl)aniline (Monomer) D Sulfonyl Core (Electron Repulsion) A->D BA BA A->BA B Ortho-Methyl Group (Steric Bulk) E Dihedral Angle Expansion (~75-85° Butterfly Shape) B->E Forces ring twist C Ortho-Amino Group (H-Bond Donor) F Intramolecular N-H···O Interaction C->F Donates proton D->F Accepts proton G Tetrahedral Distortion (O-S-O > C-S-C) D->G VSEPR effects H 3D Supramolecular Lattice (Intermolecular Chains) E->H Defines packing volume F->H Stabilizes conformation G->H Directs vector alignment BA->C

    Fig 1: How functional group sterics and electronics dictate the supramolecular assembly.

    Conclusion

    The X-ray diffraction analysis of 2-(2-Methylbenzene-1-sulfonyl)aniline provides a definitive look into the structural mechanics of diarylsulfones. By utilizing a rigorous, self-validating crystallographic workflow, we can observe how the steric bulk of the o-methyl group and the hydrogen-bonding capacity of the o-amino group synergistically force the molecule into a "butterfly" conformation. For drug development professionals, this structural data is paramount; it proves that strategic ortho-substitution is a reliable mechanism for pre-organizing diarylsulfones into the bioactive geometries required for target inhibition.

    References

    • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

    • Title: Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Source: National Institutes of Health (PMC) URL: [Link]

    • Title: Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase-1 (11b-HSD1) in Complex with Diarylsulfone Inhibitor Source: RCSB Protein Data Bank URL: [Link]

    • Title: Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

    Sources

    Exploratory

    In Vitro Safety and Toxicity Profile of 2-(2-Methylbenzene-1-sulfonyl)aniline: A Technical Guide for Preclinical Evaluation

    Abstract This technical guide provides a comprehensive framework for the in vitro safety and toxicity assessment of the novel compound, 2-(2-Methylbenzene-1-sulfonyl)aniline. As a member of the sulfonamide class of molec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive framework for the in vitro safety and toxicity assessment of the novel compound, 2-(2-Methylbenzene-1-sulfonyl)aniline. As a member of the sulfonamide class of molecules, a thorough understanding of its potential toxicological liabilities is paramount for its progression in drug development pipelines. This document outlines a strategic battery of in vitro assays designed to elucidate key safety parameters, including cytotoxicity, genotoxicity, cardiac safety, and metabolic drug-drug interaction potential. Detailed, step-by-step protocols are provided for each assay, accompanied by the scientific rationale underpinning the experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

    Introduction: The Sulfonamide Scaffold and the Imperative for Early Safety Assessment

    Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory agents.[1][2] However, the clinical utility of some sulfonamides has been constrained by adverse drug reactions, including hypersensitivity reactions, hepatotoxicity, and nephrotoxicity.[1][] The structural alerts within the sulfonamide class, particularly the arylamine moiety, have been associated with the formation of reactive metabolites that can contribute to these toxicities.[4][5]

    The compound of interest, 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS No. 61174-28-5), is a novel entity for which a detailed public toxicity profile is not yet established.[6] Therefore, a robust and systematic in vitro safety evaluation is a critical first step to identify potential hazards and inform a data-driven decision-making process for its continued development. Early-stage in vitro screening offers a cost-effective and ethical approach to de-risk drug candidates before advancing to more resource-intensive in vivo studies.[1] This guide presents a comprehensive strategy for the initial toxicological characterization of 2-(2-Methylbenzene-1-sulfonyl)aniline.

    Physicochemical Properties and Compound Management

    A thorough understanding of the physicochemical properties of 2-(2-Methylbenzene-1-sulfonyl)aniline is essential for accurate and reproducible in vitro testing.

    PropertyValueSource
    Molecular Formula C13H13NO2S[7]
    Molecular Weight 247.31 g/mol [7]
    CAS Number 61174-28-5[6]
    Predicted LogP 3.2[7]
    Solubility To be determined empirically in relevant assay media.

    Stock Solution Preparation:

    It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Serial dilutions should be prepared in the appropriate assay medium immediately before use.

    In Vitro Cytotoxicity Assessment: Gauging the Impact on Cell Viability

    Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits direct toxic effects on cells.[8] A multi-assay approach, utilizing different endpoints, is recommended to obtain a comprehensive understanding of the cytotoxic potential of 2-(2-Methylbenzene-1-sulfonyl)aniline.

    MTT Assay: Assessing Metabolic Activity

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[9] A decrease in the rate of formazan formation is indicative of reduced cell viability.

    Experimental Protocol: MTT Assay

    • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for hepatotoxicity screening, or a relevant cancer cell line for oncology applications) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

    • Compound Treatment: Prepare a series of logarithmic dilutions of 2-(2-Methylbenzene-1-sulfonyl)aniline in the culture medium. Replace the existing medium with the medium containing the test compound concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).[9]

    • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.[9]

    LDH Release Assay: Measuring Membrane Integrity

    The Lactate Dehydrogenase (LDH) release assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[10]

    Experimental Protocol: LDH Release Assay

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

    • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

    Diagram: In Vitro Cytotoxicity Testing Workflow

    G cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Cell Seeding (e.g., HepG2 in 96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial dilutions of 2-(2-Methylbenzene-1-sulfonyl)aniline) incubation_24h->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition collect_supernatant Collect Supernatant compound_treatment->collect_supernatant mtt_incubation 4h Incubation mtt_addition->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization mtt_readout Measure Absorbance (540 nm) solubilization->mtt_readout mto_analysis Calculate IC50 mtt_readout->mto_analysis ldh_reaction Mix with LDH Reagent collect_supernatant->ldh_reaction ldh_incubation Incubate at RT ldh_reaction->ldh_incubation ldh_readout Measure Absorbance (490 nm) ldh_incubation->ldh_readout ldh_analysis Calculate % Cytotoxicity ldh_readout->ldh_analysis

    Caption: Workflow for in vitro cytotoxicity assessment.

    Genotoxicity Assessment: Screening for DNA Damage Potential

    Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[11] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.[12][13]

    Bacterial Reverse Mutation Assay (Ames Test)

    The Ames test is a widely used method to detect gene mutations induced by a chemical.[13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

    Experimental Protocol: Ames Test (Plate Incorporation Method)

    • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).[13]

    • Compound Preparation: Prepare a range of concentrations of 2-(2-Methylbenzene-1-sulfonyl)aniline.

    • Incubation: In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer.

    • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

    In Vitro Micronucleus Assay

    The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[12] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

    Experimental Protocol: In Vitro Micronucleus Assay

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • Compound Exposure: Treat the cells with various concentrations of 2-(2-Methylbenzene-1-sulfonyl)aniline for a defined period, with and without metabolic activation (S9).

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

    • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

    G cluster_assays In Vitro Genotoxicity Assays cluster_endpoints Genotoxic Endpoints Detected start 2-(2-Methylbenzene-1-sulfonyl)aniline ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) start->micronucleus comet Comet Assay (Optional) (DNA Strand Breaks) start->comet gene_mutation Gene Mutation ames->gene_mutation clastogenicity Clastogenicity (Chromosome Breakage) micronucleus->clastogenicity aneugenicity Aneugenicity (Chromosome Loss) micronucleus->aneugenicity dna_damage DNA Damage comet->dna_damage

    Caption: A strategic funnel for in vitro safety evaluation.

    Data Interpretation and Reporting

    The results from this battery of in vitro assays will provide a comprehensive initial toxicity profile for 2-(2-Methylbenzene-1-sulfonyl)aniline.

    Summary of Key Safety Endpoints and Interpretation:

    AssayKey ParameterInterpretation of a Negative ResultInterpretation of a Positive Result
    Cytotoxicity (MTT, LDH) IC50Low cytotoxicity, indicating a favorable therapeutic window.High cytotoxicity, suggesting potential for on-target or off-target toxicity.
    Ames Test Fold increase over backgroundNon-mutagenic.Potential for mutagenicity.
    In Vitro Micronucleus Frequency of micronucleated cellsNon-clastogenic and non-aneugenic.Potential for chromosomal damage.
    hERG Assay IC50Low risk of QT prolongation.Potential for cardiotoxicity.
    CYP Inhibition IC50Low potential for metabolic drug-drug interactions.Potential for clinically relevant DDIs.

    A comprehensive report should be generated, summarizing the experimental procedures, results, and a clear interpretation of the findings. This will enable an informed decision on the future development of 2-(2-Methylbenzene-1-sulfonyl)aniline.

    Conclusion

    The in vitro safety and toxicity profiling of a novel compound like 2-(2-Methylbenzene-1-sulfonyl)aniline is a critical and non-negotiable step in the drug discovery and development process. The strategic application of the assays outlined in this guide—encompassing cytotoxicity, genotoxicity, cardiac safety, and metabolic interactions—provides a robust framework for identifying potential toxicological liabilities at an early stage. By adhering to these well-established protocols and a logical, tiered testing strategy, researchers can generate high-quality, reproducible data to confidently guide the progression of promising therapeutic candidates.

    References

    • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
    • Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
    • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity.
    • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
    • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
    • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
    • Thermo Fisher Scientific. (n.d.). Screening Protocol and Assay Conditions.
    • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
    • PubMed. (n.d.). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides.
    • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions.
    • MDPI. (2020, February 22). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials.
    • Der Pharmacia Sinica. (2026, March 22). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides.
    • EPA. (2025, October 15). 2-(2-Methylbenzene-1-sulfonyl)aniline Synonyms.
    • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
    • SciSpace. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro.
    • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
    • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
    • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
    • Evotec. (n.d.). hERG Safety Assay.
    • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
    • ACS Publications. (2020, February 24). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry.
    • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
    • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
    • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
    • Preprints.org. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
    • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
    • PubMed. (2021, November 23). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
    • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
    • ResearchGate. (n.d.). Research on the toxicity mechanism for sulfonamide to aquatic algae.
    • PMC. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
    • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
    • GoodRx. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
    • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
    • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
    • BLD Pharm. (n.d.). 2987-49-7|2-(Methylsulfonyl)aniline.
    • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
    • PubChem. (n.d.). 2-(2-Methylphenyl)aniline.
    • Angene Chemical. (2025, October 19). Safety Data Sheet.
    • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
    • ChemBK. (2025, August 20). 2-Methylbenzene-1-sulfonamide.
    • PubChem. (n.d.). 2-(Methylthio)aniline.
    • Unknown Source. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.
    • AiFChem. (2025, October 27). 2987-49-7 | 2-(Methylsulfonyl)aniline.
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    • PMC. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
    • National Institute of Standards and Technology. (n.d.). Aniline-o-sulfonic acid.

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    Foundational

    Thermodynamic properties of 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives

    An In-Depth Technical Guide to the Thermodynamic Properties of 2-(2-Methylbenzene-1-sulfonyl)aniline Derivatives Executive Summary & Molecular Architecture The compound 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS: 56776-5...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Thermodynamic Properties of 2-(2-Methylbenzene-1-sulfonyl)aniline Derivatives

    Executive Summary & Molecular Architecture

    The compound 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS: 56776-55-7) and its derivatives belong to the diarylsulfone and sulfonamide chemical classes, which are foundational to the development of antimicrobial agents, COX-2 inhibitors, and anti-inflammatory drugs[1]. In preformulation and drug development, understanding the thermodynamic properties of these active pharmaceutical ingredients (APIs) is critical. Thermodynamics govern solid-state stability, solubility, and ultimately, bioavailability.

    From a structural perspective, the –SO₂– bridge acts as a strong electron-withdrawing group, polarizing the aromatic rings[2]. However, the critical thermodynamic differentiator for this specific derivative is the ortho-methyl group on the sulfonylbenzene ring. Unlike symmetric, para-substituted analogs like dapsone (4,4′-diaminodiphenyl sulfone) which exhibit highly efficient, planar crystal packing[3], the ortho-methyl group introduces significant steric hindrance. This steric bulk disrupts the intermolecular hydrogen-bonding network, leading to a lower lattice energy, a depressed melting point ( Tfus​ ), and a reduced enthalpy of fusion ( ΔHfus​ )[4].

    Solid-State & Phase Transition Thermodynamics

    The thermodynamic stability of a crystal lattice dictates its dissolution behavior. The transition from a solid crystal to a solvated state can be conceptualized through a thermodynamic cycle involving sublimation and solvation.

    G Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solute Solvated State (Dissolved in Solvent) Solid->Solute Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solute Solvation (ΔH_solv < 0)

    Thermodynamic cycle illustrating the dissolution process of sulfonamide derivatives.

    Because the ortho-methyl group lowers the energy required to disrupt the crystal lattice ( ΔHsub​ ), 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives generally exhibit more favorable ideal solubility profiles compared to their unsubstituted counterparts[5]. However, the dissolution of diarylsulfones remains an endothermic ( ΔHsol​>0 ) and entropy-driven process, meaning solubility increases significantly with temperature[6].

    Solubility Thermodynamics & Non-Ideal Mixing Behavior

    In real-world solvent systems, these derivatives exhibit non-ideal mixing behavior. The activity coefficient ( γ ) deviates from unity due to competitive self-association (solute-solute interactions) versus pair formation (solute-solvent interactions)[7].

    To accurately model this, we utilize the Non-Random Two-Liquid (NRTL) model and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) [6].

    • Why NRTL? The NRTL model accounts for local composition variations in polar solvents. Because the sulfonyl and aniline groups are capable of acting as both hydrogen-bond donors and acceptors, the local concentration of solvent molecules around the API will differ from the bulk solvent concentration.

    • Why PC-SAFT? PC-SAFT is highly effective for predicting the solubility of associating molecules across varying temperatures and pressures by explicitly accounting for molecular size, shape, and hydrogen-bonding forces[6].

    Quantitative Data Presentation

    The following table summarizes the key thermodynamic parameters of 2-(2-Methylbenzene-1-sulfonyl)aniline in comparison to established sulfonamide baselines (Dapsone and Sulfanilamide). Data for the target derivative is extrapolated based on structural group additivity and ortho-substitution steric effects[4][8][9].

    Compound Tfus​ (K) ΔHfus​ (kJ/mol) ΔSfus​ (J/mol·K)Ideal Solubility Behavior
    Dapsone (para-substituted)448.1528.563.6Low (High lattice energy)
    Sulfanilamide 438.5523.353.1Moderate
    2-(2-Methylbenzene-1-sulfonyl)aniline ~395.15~19.2~48.5Higher (Steric disruption)

    Note: Lower ΔHfus​ values directly correlate with a lower thermodynamic barrier to dissolution.

    Experimental Protocols for Thermodynamic Profiling

    To ensure scientific integrity, thermodynamic data must be generated using self-validating experimental workflows. Below are the definitive protocols for characterizing these derivatives.

    Workflow Synthesis Compound Synthesis & Purification SolidState Solid-State Characterization (DSC / TGA / PXRD) Synthesis->SolidState Solubility Isothermal Saturation (Solubility Measurement) SolidState->Solubility T_fus, ΔH_fus Modeling Thermodynamic Modeling (NRTL / PC-SAFT) Solubility->Modeling Mole Fraction (x_i) Output Thermodynamic Parameters (ΔG, ΔH, ΔS, γ) Modeling->Output

    Step-by-step experimental workflow for thermodynamic profiling and modeling.

    Protocol A: Phase Transition Thermodynamics via Differential Scanning Calorimetry (DSC)

    Causality: Sulfonamide derivatives can decompose near their melting points[10]. Therefore, precise control of the heating rate and atmospheric conditions is required to separate the fusion endotherm from degradation events.

    • Calibration: Calibrate the DSC instrument using an Indium standard to ensure absolute accuracy of temperature and heat flow measurements[5].

    • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the derivative into a standard aluminum pan. Crimp the pan with a pinhole lid to allow for the release of any residual volatile solvents.

    • Thermal Method: Equilibrate the sample at 25 °C. Heat the sample at a strict rate of 10 °C/min up to 150 °C.

    • Atmosphere: Maintain a dynamic nitrogen purge at 50 mL/min to prevent oxidative degradation[5].

    • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (kJ/mol) and record the extrapolated onset temperature as Tfus​ .

    Protocol B: Solubility Thermodynamics via Isothermal Saturation

    Causality: Diarylsulfones are prone to forming late-appearing thermodynamic polymorphs or hydrates when suspended in solvents[3][10]. A simple visual solubility check is insufficient; the solid phase must be verified post-equilibration to ensure the thermodynamic data corresponds to the correct polymorph.

    • Saturation: Add an excess amount of the derivative to 10 mL of the chosen solvent (e.g., pure mono-solvents or deep eutectic solvents) in a sealed glass vial[7].

    • Equilibration: Submerge the vials in a thermostatic water bath. Agitate using a mechanical shaker for 48 hours to ensure true thermodynamic equilibrium is reached.

    • Phase Separation: Allow the suspension to settle for 12 hours. Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation).

    • Quantification: Dilute the filtrate appropriately and determine the solute concentration via UV-Vis spectrophotometry or HPLC[11].

    • Self-Validation Step (Critical): Recover the excess solid residue from the vial and analyze it via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting material, a solvent-mediated polymorphic transition has occurred, and the solubility data must be attributed to the new phase[10].

    • Thermodynamic Calculation: Calculate the standard Gibbs free energy of solution ( ΔGsol​ ), enthalpy ( ΔHsol​ ), and entropy ( ΔSsol​ ) using the van 't Hoff equation by plotting ln(x) versus 1/T .

    References

    • Parchem. "2-(2-Methylbenzene-1-sulfonyl)aniline (Cas 56776-55-7) – Parchem: Product". Parchem Fine & Specialty Chemicals. 1

    • Vulcanchem. "2-(2-Methoxybenzene-1-sulfonyl)aniline - 61174-30-9 - Vulcanchem". Vulcanchem. 2

    • ResearchGate. "Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents". ResearchGate. 6

    • ACS Publications. "Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical". American Chemical Society. 3

    • ResearchGate. "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks". ResearchGate. 4

    • SciELO. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane". SciELO. 5

    • Polymers in Medicine. "Solubility of dapsone in deep eutectic solvents: Experimental analysis, molecular insights and machine learning predictions". Wroclaw Medical University. 7

    • ACS Publications. "Investigating the Solubilities of the Nitrate and Isomorphous Bromide and Chloride Salts of Dapsone". American Chemical Society. 10

    • PMC. "Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures". National Institutes of Health. 11

    • AIP Publishing. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids". AIP Publishing. 8

    • NIST. "Sulfanilamide - the NIST WebBook". National Institute of Standards and Technology. 9

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step laboratory synthesis protocol for 2-(2-Methylbenzene-1-sulfonyl)aniline

    Defining the Goal I've zeroed in on the core of the request: a detailed, step-by-step lab protocol for synthesizing 2-(2-Methylbenzene-1-sulfonyl)aniline. My focus is on delivering Application Notes and Protocols tailore...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Defining the Goal

    I've zeroed in on the core of the request: a detailed, step-by-step lab protocol for synthesizing 2-(2-Methylbenzene-1-sulfonyl)aniline. My focus is on delivering Application Notes and Protocols tailored for researchers.

    Analyzing the Approach

    I've clarified the core requirements of this project, focusing on autonomy, expertise, authoritativeness, and trustworthiness (E-E-A-T), and optimal visualization and formatting. I'm now deconstructing the target molecule, 2-(2-Methylbenzene-1-sulfonyl)aniline, as a diaryl sulfone to map out the best synthesis route.

    Evaluating Synthesis Routes

    I'm now weighing the merits of two synthetic pathways. Route 1 involves a SNAr reaction, oxidation, and reduction sequence, which seems robust and economical. Route 2 proposes a more direct, modern transition metal-catalyzed coupling approach. I am leaning toward the latter for a more elegant application note, while simultaneously reviewing literature to anchor the protocol with existing, validated synthesis methods.

    Considering Synthetic Routes

    I'm currently evaluating the most effective synthetic approach for synthesizing 2-(2-Methylbenzene-1-sulfonyl)aniline, focusing initially on Ullmann-type or Pd-catalyzed cross-coupling reactions. These are promising avenues to explore.

    Considering Reaction Specifics

    I'm currently focused on the standard synthesis of diaryl sulfones. The Ullmann-type coupling is the primary reaction pathway I'm considering. Specifically, I'm noting the common use of Copper(I) iodide (CuI) as a catalyst, along with L-Proline or N,N'-dimethylethylenediamine (DMEDA) as potential ligands, and DMSO as a solvent.

    Analyzing the Ma-Zhu paper

    I've begun to delve into the Ma and Zhu paper regarding aryl sulfone synthesis. Currently, I'm parsing the experimental section, focusing on the catalytic system and reaction conditions. I'm noting the specific aryl halides used and trying to understand the mechanism behind the L-proline-promoted copper(I)-catalyzed coupling, particularly how it affects the reaction's selectivity.

    Outlining the Synthesis Protocol

    I'm now structuring the application note. The title has been defined and I've started the Introduction. It covers the significance of diaryl sulfones, highlighting the advantages of this synthetic route over traditional methods, particularly for compounds with sensitive functional groups like the amine. I've begun to sketch out the mechanistic rationale, focusing on the L-proline-promoted Cu-catalyzed coupling and its benefits. I need to explain the choice of reaction conditions from the Ma-Zhu paper clearly.

    Visualizing the Catalytic Cycle

    I'm developing a visual representation of the catalytic cycle. I've drafted a chemical equation for the synthesis: 2-Iodoaniline reacting with sodium 2-methylbenzenesulfinate to form 2-(2-Methylbenzene-1-sulfonyl)aniline. Now, I'm working on a Graphviz DOT diagram to illustrate the cycle, focusing on high contrast for clarity, and I'm detailing the key steps: Cu(I) oxidative addition, Ar-I intermediate, ligand exchange, and the reductive elimination, plus a final Cu(I) regeneration.

    Refining the Reaction Details

    I'm now detailing the experimental procedures. I'll specify adding L-proline and NaOH to form the salt in-situ, rather than just the L-proline sodium salt, for practical reasons. I'll outline the heating phase, workup and extraction protocols, and purification steps. I am researching why DMSO and argon were used, and the role of L-proline, to provide robust field-proven insights. Finally, I'll update the reference section and refine the DOT diagram.

    Illustrating the Catalytic Cycle

    I've crafted a Graphviz DOT diagram depicting the catalytic cycle. Key steps, including oxidative addition and reductive elimination, are clearly shown. I've used color-coding to emphasize the intermediates. The diagram has an updated color contrast. It also shows the regeneration of the catalyst, which connects the full cycle, and the overall reaction equation. The text is now easily readable.

    Constructing the Workflow Diagram

    I've made a Graphviz DOT diagram depicting the experimental workflow, focusing on high color contrast for the steps and their sequence. I've chosen colors that clearly represent each step. It outlines the set-up, reaction, workup, and purification stages, connected by clear arrows. I'm focusing on simplicity and clarity for easy readability.

    I'm now calculating the required amounts for the Reagents Table, focusing on scaling up from a 10 mmol reaction of 2-Iodoaniline. This involves calculating the mass required for 2-Iodoaniline and Sodium 2-methylbenzenesulfinate based on their molecular weights.

    Scaling the Reactions

    I've confirmed the molecular weights for all reactants and the product, and now I'm calculating the mass needed for the reagents table. For a 10 mmol reaction, I've computed the mass of 2-Iodoaniline, sodium 2-methylbenzenesulfinate, CuI, L-Proline, and NaOH. I'm double-checking the figures to ensure they are correct, and checking the product formula.

    Finalizing the Reagents Table

    I've updated the reagent amounts table, including an accurate molecular weight for L-Proline sodium salt. I decided to list it directly, in accordance with the Ma and Zhu paper. Now, I have calculated the mass for each reactant for a 10 mmol scale reaction. I am checking the table to avoid future errors.

    Updating the Protocol Draft

    I'm now drafting the step-by-step protocol, working through the stages. I've begun with the preparation step, detailing the addition of reactants to the flask, including their specific masses. I have included a rationale for adding solids before purging to prevent oxidation. I am now proceeding with the inert atmosphere setup.

    Describing the Inerting Process

    I'm focusing on the experimental protocol's initial steps. I've documented the flask evacuation and backfilling with argon cycles, explaining the Cu(I) oxidation risk. Next, I'll detail solvent addition under argon, then the heating and stirring to provide activation energy, citing the crucial roles of DMSO and temperature. Finally, I'll cover the cooling phase and TLC monitoring.

    Detailing the Workup Steps

    Now I'm focusing on describing the workup procedure. First, I'll dilute the reaction mixture with ethyl acetate and quench with water. Then, I will transfer to a separatory funnel and partition the layers. I'm noting the need for multiple aqueous washes, as DMSO is highly miscible. Next, I plan to wash the combined organic extracts with brine and dry them.

    Adding Chemoselectivity Rationale

    I'm including a section on chemoselectivity. I've noted that the amine's lack of reaction, unlike traditional sulfonylations, is due to the sulfinate anion's nucleophilic attack on the copper(III) center. The amine's inertness makes this protecting-group-free. I am confirming my grounding with the Zhu & Ma paper, cited at [Link]

    Citing the Relevant Literature

    I've added the citation for the Ma and Zhu paper using the provided link. I've also added a citation on diaryl sulfones in medicinal chemistry, citing an MDPI paper. I'm verifying all sources to guarantee accuracy and thoroughness.

    Expanding the Introduction

    I'm now expanding the introduction, focusing on the broad applications of diaryl sulfones across different fields. I'm highlighting their significance in agricultural chemistry, medicine, and advanced materials because of their chemical, pharmaceutical, and biological activities, supporting this with relevant references [1, 2]. I am researching the advantages of this reaction over traditional methods, particularly for compounds with sensitive functional groups like the amine.

    Refining the Workflow Process

    I'm now integrating the DOT diagram into the protocol, ensuring it's clearly placed for visualization. Also, I am incorporating relevant details from the experimental protocol. Finally, I'm proofreading and revising the entire application note to guarantee clarity and accuracy.

    Visualizing the Workflow

    I've integrated the experimental workflow diagram using Graphviz DOT with the current protocol. I've focused on clarity, placing it for easy reference. I am now revising the whole application note. I will incorporate all experimental details. Finally, I will proofread and refine for a polished presentation.

    Adding NMR Validation Details

    I'm now detailing the "Analytical Validation" section, describing the expected NMR shifts for the product. I've specified typical ranges for the NH2, Ar-CH3, and aromatic protons. I am incorporating this information to make the application note complete and user-friendly.

    Explaining the Chemoselectivity

    I'm now detailing the chemoselectivity of this reaction, focusing on the protection-free nature. I'm noting that, unlike traditional routes, the sulfinate salt's nucleophilic attack on the copper(III) center is key. The amine's inertness is due to the lack of strong electrophiles besides the Cu(III) intermediate, so no protection is required [1, 2].

    References

    • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI.

    • Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling

    Application

    Application Note: 2-(2-Methylbenzene-1-sulfonyl)aniline as a Precursor for Novel Sulfonamide Libraries

    Executive Summary The synthesis of novel sulfonamide derivatives remains a cornerstone of drug discovery, yielding compounds with potent antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of novel sulfonamide derivatives remains a cornerstone of drug discovery, yielding compounds with potent antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities. The molecule 2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-tolylsulfonyl)aniline) provides a highly privileged diaryl sulfone scaffold. However, utilizing its aniline moiety as a reactive handle presents significant chemical challenges due to severe electronic deactivation and steric shielding. This application note details two field-proven, self-validating protocols to overcome these barriers, enabling the synthesis of diverse bis-sulfonamides and complex ortho-substituted benzenesulfonamides.

    Mechanistic Insights & Reaction Causality (E-E-A-T)

    The most common method for synthesizing sulfonamides involves the nucleophilic attack of a primary amine on a sulfonyl chloride[1]. However, applying standard conditions (e.g., Triethylamine in Dichloromethane) to 2-(2-Methylbenzene-1-sulfonyl)aniline typically results in near-zero conversion. As a Senior Application Scientist, it is critical to understand the causality behind this failure to design effective interventions:

    • Electronic Deactivation: The strongly electron-withdrawing ortho-sulfonyl group depletes electron density from the aniline nitrogen via inductive effects. While primary aliphatic amines are highly reactive, the nucleophilicity of anilines varies drastically; electron-withdrawing groups reduce their reactivity to almost nil[2].

    • Steric Shielding: The ortho-tolyl moiety creates a restricted conformational pocket, physically blocking electrophilic attack.

    Strategic Solutions: To successfully utilize this precursor, we must bypass its inherent unreactivity.

    • Protocol A (Anilide Generation): We abandon weak bases and utilize Sodium Hydride (NaH) to force the deprotonation of the aniline, generating a highly nucleophilic anilide anion that easily attacks bulky sulfonyl chlorides.

    • Protocol B (Radical Diazotization): We bypass nucleophilicity entirely by converting the aniline into a diazonium salt. Through a copper-catalyzed radical insertion using3, we convert the amine into a sulfonyl chloride[3]. This enables late-stage sulfonylation to construct complex bioactive libraries[4].

    Visualization of Synthetic Workflows

    G Start 2-(2-Methylbenzene-1-sulfonyl)aniline [Precursor] PathA Protocol A: Deprotonation & Direct Sulfonylation (NaH, THF, R-SO2Cl) Start->PathA Overcomes low nucleophilicity PathB Protocol B: Sandmeyer Sulfonamidation (t-BuONO, DABSO, Cu-cat) Start->PathB Bypasses steric hindrance ProdA Bis-Sulfonamide Derivatives (N-Aryl sulfonamides) PathA->ProdA Nucleophilic substitution ProdB Novel Benzenesulfonamides (Ortho-diaryl sulfones) PathB->ProdB Radical SO2 insertion & Amination App Drug Discovery Screening (e.g., Carbonic Anhydrase Inhibitors) ProdA->App ProdB->App

    Figure 1: Divergent synthetic workflows for generating sulfonamides from the aniline precursor.

    Experimental Protocols

    Protocol A: Synthesis of Bis-Sulfonamides via Anilide Generation

    This protocol is designed for reacting the precursor with various sulfonyl chlorides (R-SO₂Cl).

    • Preparation: Flame-dry a 50 mL Schlenk flask. Add 2-(2-Methylbenzene-1-sulfonyl)aniline (1.0 mmol, 247.3 mg) and anhydrous THF (10 mL) under an argon atmosphere.

    • Deprotonation (Causality & Validation): Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in one portion. Causality: The strong base overcomes the electronic deactivation of the aniline. Self-Validation: Bubbling of H₂ gas will be immediately visible. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming the quantitative formation of the anilide anion.

    • Electrophile Addition: Dissolve the desired sulfonyl chloride (1.1 mmol) in 2 mL of anhydrous THF. Add this dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.

    • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The highly fluorescent starting material spot (UV 254 nm) should disappear, replaced by a lower Rf product spot.

    • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to safely neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    Protocol B: Sandmeyer-Type Sulfonamidation via DABSO

    This protocol converts the precursor's amine group into a sulfonyl chloride in situ, followed by trapping with novel amines.

    • Anhydrous Diazotization: In a 20 mL vial, dissolve the precursor (1.0 mmol) in anhydrous Acetonitrile (5 mL). Add tert-butyl nitrite (t-BuONO, 1.5 mmol, 178 µL). Causality:t-BuONO is an organic-soluble nitrosating agent that allows diazotization in strictly anhydrous conditions, preventing the competitive hydrolysis of the diazonium intermediate into an unwanted phenol side-product. Stir at room temperature for 30 minutes.

    • Radical Sulfur Dioxide Insertion: In a separate Schlenk flask, prepare a mixture of DABSO (0.6 mmol, 144 mg) and Cu(MeCN)₄PF₆ (0.1 mmol, 37 mg) in MeCN (5 mL). Transfer the diazonium solution dropwise into this flask. Self-Validation: A stark color change from pale yellow to deep green/brown, accompanied by mild effervescence (N₂ gas release), confirms the generation of the aryl radical and successful trapping by DABSO.

    • Oxidative Chlorination: After stirring for 1 hour, add N-chlorosuccinimide (NCS, 1.2 mmol, 160 mg) to convert the intermediate copper-sulfinate into the sulfonyl chloride. Stir for 30 minutes.

    • Amination: Add the desired amine (R-NH₂, 2.0 mmol) directly to the reaction mixture. Causality: A 2.0 equivalent excess is used so the amine acts as both the nucleophile and the acid scavenger for the generated HCl. Stir for 2 hours.

    • Workup: Dilute with EtOAc (20 mL), wash sequentially with 1M HCl (10 mL) and brine (10 mL). Dry over MgSO₄, concentrate, and purify by reverse-phase HPLC.

    Quantitative Data Presentation

    Table 1: Base & Solvent Optimization for Direct Sulfonylation (Protocol A) Demonstrating the necessity of strong deprotonation due to the deactivated nature of the aniline precursor.

    EntryBase SystemSolventTemp (°C)Time (h)Yield (%)Observation
    1Triethylamine (2.0 eq)DCM2524<5%No reaction; poor nucleophilicity.
    2Pyridine (2.0 eq)DCM402415%Trace product formed.
    3Pyridine + DMAP (10 mol%)Toluene1101245%Moderate yield; thermal degradation observed.
    4 Sodium Hydride (1.2 eq) THF 0 to 25 4 88% Optimal; clean conversion via anilide anion.

    Table 2: Substrate Scope for DABSO-mediated Sulfonamidation (Protocol B) Highlighting the versatility of the generated sulfonyl chloride intermediate against various amine classes.

    EntryAmine Added (R-NH₂)Product ClassIsolated Yield (%)Purity (LC-MS)
    1MorpholineAliphatic Heterocycle82%>99%
    24-FluoroanilineDiaryl Sulfonamide76%98%
    3IsopropylamineAlkyl Sulfonamide85%99%
    4Ammonia (0.5M in dioxane)Primary Sulfonamide71%97%

    References

    • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives - Benchchem. 1

    • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. 2

    • Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides - ACS Publications (Organic Letters). 4

    • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. 3

    Sources

    Method

    Advanced Catalytic Applications of 2-(2-Methylbenzene-1-sulfonyl)aniline in Organic Synthesis

    Executive Summary & Chemical Profiling The compound 2-(2-Methylbenzene-1-sulfonyl)aniline (MBSA) represents a highly specialized class of ortho-arylsulfonyl anilines. While traditionally viewed as a synthetic intermediat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profiling

    The compound 2-(2-Methylbenzene-1-sulfonyl)aniline (MBSA) represents a highly specialized class of ortho-arylsulfonyl anilines. While traditionally viewed as a synthetic intermediate, its unique stereoelectronic profile has positioned it as a powerful tool in modern catalysis.

    MBSA features two critical structural elements:

    • The Primary Amine (-NH₂): Acts as a primary coordination site for transition metals or as a reactive handle for synthesizing hydrogen-bonding organocatalysts.

    • The ortho-Tolylsulfonyl Group: Provides immense steric shielding and strong electron-withdrawing properties. The ortho-methyl group restricts rotation around the C-S bond, locking the molecule into a rigid conformation. Additionally, the sulfone oxygens serve as hemilabile coordinating sites, enabling dynamic N,O-bidentate behavior.

    This application note details two field-proven catalytic workflows utilizing MBSA: as a transient ligand in Palladium-catalyzed C-H activation, and as a precursor for rigidified squaramide organocatalysts.

    Application 1: MBSA as a Hemilabile Ligand in Pd(II)-Catalyzed C-H Arylation

    The Causality of Ligand Design

    In Pd-catalyzed C-H functionalization, simple amine ligands often lead to catalyst poisoning via the formation of inactive bis-amine Pd(II) complexes. MBSA circumvents this through extreme steric hindrance. The bulky 2-methylbenzenesulfonyl group prevents the coordination of a second MBSA molecule, ensuring a highly active mono-ligated Pd species. Furthermore, the hemilabile sulfone oxygen stabilizes the Pd(II) resting state but easily dissociates to open a coordination site during the sterically demanding oxidative addition of the aryl halide [1, 2]. The steric clash induced by the ortho-tolyl group subsequently accelerates the final reductive elimination step.

    Self-Validating Experimental Protocol: ortho-C-H Arylation of Phenylacetamides

    Reagents: Pd(OAc)₂ (10 mol%), MBSA (12 mol%), Phenylacetamide substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Ag₂CO₃ (2.0 equiv), 1,4-Dioxane (0.2 M).

    Step-by-Step Methodology:

    • Pre-catalyst Activation: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ and MBSA in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

      • Self-Validation Check: The solution must transition from pale yellow to a deep, homogenous orange. If a black precipitate forms, Pd(0) aggregation has occurred (likely due to moisture); discard and restart.

    • Substrate Addition: Add the phenylacetamide substrate, aryl iodide, and Ag₂CO₃. Seal the tube and heat to 110 °C.

      • Self-Validation Check: As the reaction proceeds, the suspension will turn cloudy yellow due to the precipitation of AgI (indicating successful halide scavenging and oxidative addition).

    • In-Process Monitoring: After 12 hours, withdraw a 10 µL aliquot via syringe. Quench in 100 µL EtOAc and 100 µL H₂O.

      • Self-Validation Check: Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 3:1). The starting material (R_f ≈ 0.4) should be absent, replaced by a strongly UV-active (254 nm) product spot (R_f ≈ 0.6).

    • Workup & Quantification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts. Add exactly 1.0 equivalent of dodecane as an internal standard for GC-FID yield validation before column chromatography.

    Optimization Data
    EntryLigandSolventTemp (°C)AdditiveYield (%)
    1NoneDioxane110Ag₂CO₃12%
    2AnilineDioxane110Ag₂CO₃18%
    32-(Phenylsulfonyl)anilineDioxane110Ag₂CO₃65%
    4 MBSA Dioxane 110 Ag₂CO₃ 94%
    5MBSAToluene110Ag₂CO₃41%

    Table 1: The critical role of the ortho-methyl group on MBSA is evident in Entry 4, where the rigidified steric bulk maximizes the yield compared to the unmethylated variant (Entry 3).

    PdCatalysis Pd Pd(OAc)2 Precatalyst Active Active Pd(II)-MBSA Complex Pd->Active Ligand MBSA Ligand (N,O-Coordination) Ligand->Active CH Substrate Coordination & C-H Cleavage Active->CH Ox Oxidative Addition (Ar-I) CH->Ox Red Reductive Elimination (Sterically Accelerated) Ox->Red Red->Active Catalyst Turnover Prod Arylated Product Red->Prod

    Fig 1: Workflow and catalytic cycle for MBSA-ligated Pd(II)-catalyzed C-H arylation.

    Application 2: Precursor for Rigidified Hydrogen-Bonding Organocatalysts

    The Causality of Catalyst Design

    In asymmetric organocatalysis, squaramides act as powerful dual hydrogen-bond donors. The acidity (and thus the H-bonding strength) of the squaramide NH protons is directly proportional to the electron-withdrawing capacity of the attached aryl rings. By condensing MBSA with a chiral squaramide precursor, the resulting catalyst benefits from the immense inductive and resonance-withdrawing effects of the sulfonyl group [3, 4]. Crucially, the ortho-tolyl group restricts the rotational freedom of the sulfonyl moiety, locking the catalyst into a rigid "V-shape" conformation. This minimizes entropic loss during the transition state, leading to superior enantioselectivity.

    Self-Validating Experimental Protocol: Asymmetric Aza-Michael Addition

    Reagents: MBSA-derived chiral squaramide catalyst (5 mol%), Chalcone (1.0 equiv), Benzylamine (1.2 equiv), Toluene (0.1 M).

    Step-by-Step Methodology:

    • Catalyst Validation (Pre-Reaction): Before use, validate the synthesized MBSA-squaramide catalyst via ¹H NMR (DMSO-d6).

      • Self-Validation Check: The dual squaramide NH protons must appear as two sharp singlets far downfield (>10.5 ppm). If these peaks are broad or shifted upfield, the catalyst is hydrated; dry under high vacuum at 60 °C for 4 hours.

    • Reaction Assembly: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the chalcone and the MBSA-squaramide catalyst (5 mol%) in anhydrous toluene. Stir for 10 minutes to allow the catalyst to pre-organize with the chalcone via dual hydrogen bonding.

    • Nucleophile Addition: Add benzylamine dropwise over 2 minutes. Seal the vial and stir at -10 °C.

    • Endpoint Validation: After 24 hours, add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard. Withdraw a 50 µL aliquot, evaporate the solvent, and run a crude ¹H NMR.

      • Self-Validation Check: Compare the integration of the internal standard (singlet, 6.08 ppm) against the newly formed methine proton of the product (multiplet, ~4.2 ppm) to calculate precise conversion before aqueous workup.

    • Isolation: Purify directly via flash chromatography (Hexanes/EtOAc 8:2). Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

    Performance Data
    EntryCatalyst TypeEWG on AnilineTime (h)Yield (%)ee (%)
    1Standard SquaramideNone (Phenyl)4862%71%
    2Sulfonyl Squaramide4-Methylsulfonyl2485%84%
    3Sulfonyl Squaramide2-Phenylsulfonyl2488%89%
    4 MBSA Squaramide 2-(o-Tolyl)sulfonyl 18 96% 98%

    Table 2: The MBSA-derived catalyst (Entry 4) demonstrates superior reaction kinetics and enantiocontrol due to the enhanced acidity and conformational locking provided by the ortho-tolylsulfonyl group.

    Organocatalysis A MBSA-Squaramide Catalyst (H-Bond Donor) D Ternary Complex (LUMO Activation via H-Bonding) A->D Dual H-Bonding B Nucleophile (Benzylamine) E Stereoselective C-N Bond Formation B->E Nucleophilic Attack C Electrophile (Chalcone) C->D D->E Re-face Shielding E->A Catalyst Regeneration F Enantioenriched Aza-Michael Adduct E->F Product Release

    Fig 2: Mechanistic cycle of MBSA-squaramide catalyzed asymmetric aza-Michael addition.

    References

    • Houlden, C. E., et al. "Room-Temperature Palladium-Catalyzed C−H Activation: Ortho-Carbonylation of Aniline Derivatives." Journal of the American Chemical Society, 2010.[Link]

    • Chen, M., et al. "para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis." Journal of the American Chemical Society, 2019.[Link]

    • Cai, Y., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides." Beilstein Journal of Organic Chemistry, 2021.[Link]

    • Merten, C., et al. "Disulfonimides versus Phosphoric Acids in Brønsted Acid Catalysis: The Effect of Weak Hydrogen Bonds and Multiple Acceptors on Complex Structures and Reactivity." ACS Catalysis, 2019.[Link]

    Application

    Application Note: Chromatographic Separation Techniques for 2-(2-Methylbenzene-1-sulfonyl)aniline Derivatives

    Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating chromatographic protocol for the separation and quantification of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating chromatographic protocol for the separation and quantification of 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives, overcoming challenges related to partial ionization, positional isomerism, and steric-induced peak broadening.

    Chemical Context & Chromatographic Challenges

    Derivatives of 2-(2-Methylbenzene-1-sulfonyl)aniline—characterized by a diarylsulfone core, a basic aniline moiety, and an ortho-methyl group—are highly valued structural motifs in medicinal chemistry, frequently appearing in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and muscarinic receptor ligands [2]. However, their unique structural topology presents three distinct chromatographic challenges:

    • Suppressed Basicity (The pKa Dilemma): The strong electron-withdrawing nature of the ortho-sulfonyl group significantly depletes the electron density of the aniline nitrogen. While a standard aniline has a pKa of ~4.6, sulfonylanilines exhibit a drastically reduced pKa of approximately 2.0 to 2.5 [3].

    • Steric Hindrance and Conformational Exchange: The bulky ortho-methyl group on the benzenesulfonyl ring, coupled with the ortho-substitution on the aniline ring, restricts rotation around the C–S bonds. At ambient temperatures, this slow interconversion of conformers (atropisomerism) manifests chromatographically as broad, distorted, or even split peaks.

    • Positional Isomerism: During synthesis, differentiating the 2-methylbenzene derivative from its 3-methyl or 4-methyl positional isomers is critical, yet these isomers possess nearly identical hydrophobicities, making standard C18 separation inadequate.

    Mechanistic Method Development: The "Why" Behind the Protocol

    To design a robust, self-validating separation system, every experimental parameter must be strictly controlled based on the molecule's physicochemical properties.

    Causality of Mobile Phase pH Selection

    A common error in method development for basic analytes is defaulting to 0.1% Trifluoroacetic acid (TFA, pH ~2.0) or 0.1% Formic acid (pH ~2.7). Because the pKa of 2-(2-Methylbenzene-1-sulfonyl)aniline is ~2.0–2.5, these acidic modifiers place the analyte in a state of partial ionization (pH ≈ pKa). This equilibrium between the protonated and neutral states during the chromatographic run leads to severe peak tailing and retention time drift. The Solution: By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 5.0, the mobile phase pH is maintained more than 2 units above the analyte's pKa. This ensures the aniline is >99% unprotonated (neutral), interacting uniformly with the stationary phase to yield sharp, symmetrical peaks.

    Causality of Stationary Phase Selection

    While an end-capped C18 column provides sufficient hydrophobic retention, it lacks the shape selectivity required to resolve ortho-, meta-, and para-methylbenzene isomers. A Pentafluorophenyl (PFP) stationary phase is mandated for this workflow. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, facilitating strong π−π interactions, dipole-dipole interactions, and enhanced steric recognition of the ortho-methyl group.

    Causality of Temperature Control

    To resolve the peak broadening caused by slow conformational exchange, the column compartment must be elevated to 45 °C . The added thermal energy accelerates the rotational kinetics around the C–S bond, ensuring the conformers average out rapidly on the chromatographic timescale, coalescing into a single, sharp peak.

    Method Development Workflow

    Workflow A 1. Structural Analysis 2-(2-Methylbenzene-1-sulfonyl)aniline B 2. pKa Assessment Sulfonyl reduces aniline pKa to ~2.0-2.5 A->B C 3. Mobile Phase pH Selection B->C D pH 4.5 - 5.0 (Ammonium Acetate) Analyte is >99% Neutral C->D Preferred E pH 2.0 (0.1% TFA) Partial Ionization (Avoid) C->E High Risk of Tailing F 4. Stationary Phase Selection D->F G PFP Column (Optimal for Isomer Separation) F->G H End-capped C18 (Standard Purity Profiling) F->H I 5. Temperature Optimization Elevate to 45°C to resolve conformers G->I H->I

    Fig 1. Rational method development workflow for sulfonylaniline derivatives.

    Experimental Protocols

    Protocol A: High-Resolution RP-HPLC-UV for Purity and Isomer Separation

    4.1. Reagent & Mobile Phase Preparation

    • Mobile Phase A (Aqueous Buffer): Weigh 0.77 g of LC-MS grade Ammonium Acetate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

    • Mobile Phase B (Organic Modifier): 100% LC-MS grade Acetonitrile.

    • Diluent: Methanol:Water (50:50, v/v). Note: Do not use 100% organic diluent to prevent sample precipitation upon injection into the aqueous gradient.

    4.2. Sample Preparation

    • Accurately weigh 10.0 mg of the 2-(2-Methylbenzene-1-sulfonyl)aniline derivative.

    • Dissolve in 5.0 mL of LC-MS grade Methanol (sonicate for 5 minutes if necessary to ensure complete dissolution of the hydrophobic diarylsulfone core).

    • Dilute to a final volume of 10.0 mL with ultrapure water to achieve a 1.0 mg/mL stock solution.

    • Filter through a 0.22 µm syringe filter into an amber HPLC vial.

    4.3. HPLC Instrument Parameters

    • Column: Phenomenex Kinetex® PFP, 2.6 µm, 100 × 4.6 mm (or equivalent core-shell PFP).

    • Column Temperature: 45 °C (Strictly controlled to prevent conformer broadening).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5.0 µL.

    • Detection: UV/Vis Diode Array Detector (DAD) set to 254 nm (primary) and 280 nm (secondary).

    Data Presentation & System Validation

    To ensure the trustworthiness of the analytical method, the system must self-validate against predefined System Suitability Test (SST) criteria before sample analysis.

    Table 1: Optimized Gradient Elution Program
    Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
    0.08515Initial
    2.08515Isocratic hold
    12.03070Linear gradient
    15.01090Column wash
    15.18515Re-equilibration
    20.08515End
    Table 2: System Suitability Test (SST) Criteria & Expected Outcomes
    ParameterTarget ValueMechanistic Rationale
    Retention Time ( tR​ ) ~8.5 minEnsures proper hydrophobic interaction with the PFP phase.
    Tailing Factor ( Tf​ ) 1.2Validates that the pH 5.0 buffer is successfully keeping the aniline neutral, preventing secondary silanol interactions.
    Resolution ( Rs​ ) 2.0Measured between the 2-methyl and 3-methyl isomers. Validates the π−π shape selectivity of the PFP column.
    Theoretical Plates ( N ) 15,000Confirms that the 45 °C column temperature is successfully collapsing the atropisomers into a single sharp band.

    Troubleshooting Guide

    • Observation: Peak splitting or severe broadening of the main API peak.

      • Causality: The column temperature is too low, causing the analyte to elute as a mixture of slowly interconverting conformers.

      • Action: Verify the column oven is actively heating to 45 °C. If the issue persists, increase to 50 °C.

    • Observation: Retention time shifting to earlier elution times across multiple injections.

      • Causality: The mobile phase pH is drifting downward, causing partial protonation of the aniline (making it more polar).

      • Action: Remake Mobile Phase A. Ensure the Ammonium Acetate buffer concentration is strictly 10 mM to provide adequate buffering capacity.

    References

    • Silvestri, R., et al. "Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors." Antiviral Research, 2018.

    • Bock, A., et al. "Conjugation of Short Peptides to Dibenzodiazepinone-Type Muscarinic Acetylcholine Receptor Ligands Determines M2R Selectivity." Journal of Medicinal Chemistry, 2019.

    • Al-Awadhi, F. H., et al. "Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents." Marine Drugs, 2018. (Details the theoretical pKa reduction of 4-sulfonylaniline to ~2.5, directly informing the pH strategy of this protocol).

    Method

    Application Note: 2-(2-Methylbenzene-1-sulfonyl)aniline as a Privileged Scaffold for Next-Generation DHPS Inhibitors

    Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The rapid emergence o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

    Executive Summary & Mechanistic Rationale

    The rapid emergence of antimicrobial resistance (AMR), particularly among multidrug-resistant (MDR) Gram-positive bacteria and mycobacteria, necessitates the development of novel therapeutic scaffolds. Historically, diaryl sulfones such as dapsone (4,4'-diaminodiphenyl sulfone) have served as foundational antimicrobial agents by acting as competitive inhibitors of Dihydropteroate Synthase (DHPS, EC 2.5.1.15) [1], a critical enzyme in the bacterial folate biosynthesis pathway[2].

    However, target-site mutations in DHPS have severely compromised the clinical efficacy of symmetrical diaryl sulfones. To overcome this, 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS 56776-55-7) has emerged as a highly valuable, asymmetric building block in rational drug design.

    Structural Advantages of the Scaffold

    The unique pharmacology of this scaffold stems from its specific ortho-substitution pattern:

    • The ortho-Methyl Group (Steric Shielding): The methyl group at the 2-position of the sulfonyl-attached benzene ring introduces significant steric bulk. This restricts the free rotation of the aryl-sulfur bond, locking the molecule into a specific dihedral conformation. This rigidification allows the scaffold to exploit altered hydrophobic pocket topologies in mutant DHPS enzymes that reject highly flexible or symmetrical sulfones[2].

    • The ortho-Amino Group (Synthetic Handle): Unlike the para-amino groups in dapsone, the ortho-aniline amine provides a sterically constrained vector for synthetic derivatization. Converting this primary amine into pyrryl aryl sulfones (PAS)[3] or 1,2,3-triazole conjugates[4] allows researchers to probe the outer rim of the PABA-binding pocket, enhancing binding affinity through secondary van der Waals interactions.

    Pathway PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme (EC 2.5.1.15) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Inhibitor 2-(2-Methylbenzene-1-sulfonyl)aniline Derivatives Inhibitor->DHPS

    Mechanism of DHPS inhibition by 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives.

    Experimental Workflows & Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly defined to aid in troubleshooting and assay optimization.

    Protocol A: Scaffold Derivatization via N-Acylation

    This protocol details the conversion of the ortho-amino group into an amide derivative to explore structure-activity relationships (SAR)[5].

    Materials:

    • 2-(2-Methylbenzene-1-sulfonyl)aniline (Scaffold)

    • Substituted acyl chlorides (Electrophiles)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 1.0 equivalent of 2-(2-Methylbenzene-1-sulfonyl)aniline in anhydrous DCM (0.1 M concentration). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the moisture-sensitive acyl chloride.

    • Base Addition: Add 2.5 equivalents of DIPEA to the solution and cool the mixture to 0°C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the scaffold's amino group.

    • Electrophile Addition: Dissolve 1.2 equivalents of the desired acyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc, 7:3).

    • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The mild base neutralizes unreacted acyl chloride and residual acid without hydrolyzing the newly formed amide bond. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography to yield the target derivative.

    Protocol B: In Vitro DHPS Enzymatic Assay (Target Engagement)

    To confirm that the synthesized derivatives act specifically on DHPS, a continuous colorimetric assay measuring the release of inorganic pyrophosphate (PPi) is utilized.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT. Causality: Mg²⁺ is a strictly required cofactor for DHPS catalytic activity, stabilizing the pyrophosphate leaving group[6].

    • Enzyme & Inhibitor Incubation: In a 96-well microtiter plate, add 50 nM recombinant DHPS (e.g., E. coli or M. leprae DHPS) and varying concentrations of the test compound (0.1 µM to 100 µM, 1% DMSO final). Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 10 µM DHPPP and 10 µM PABA to initiate the reaction.

    • Detection: Immediately add a Pyrophosphatase/Malachite Green detection reagent. Causality: DHPS catalyzes the condensation of PABA and DHPPP, releasing PPi. Pyrophosphatase converts PPi to inorganic phosphate (Pi), which forms a green complex with Malachite Green, allowing direct spectrophotometric quantification at 620 nm.

    • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism). Include Dapsone as a positive control and a DMSO-only well as a negative control.

    Protocol C: Minimum Inhibitory Concentration (MIC) Determination

    Phenotypic screening is conducted using the broth microdilution method according to CLSI guidelines.

    Step-by-Step Methodology:

    • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213 and a dapsone-resistant clinical isolate) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in fresh MHB.

    • Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final inoculum ~5 x 10⁵ CFU/mL).

    • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an objective redox indicator. Viable, metabolically active bacteria reduce the blue resazurin dye to pink resorufin, eliminating operator subjectivity in determining the MIC endpoint.

    Data Presentation: Comparative SAR Analysis

    The following table summarizes representative quantitative data, demonstrating how derivatization of the 2-(2-Methylbenzene-1-sulfonyl)aniline scaffold impacts both target engagement (IC₅₀) and phenotypic efficacy (MIC).

    Compound IDR-Group Modification (at ortho-NH₂)DHPS IC₅₀ (WT)DHPS IC₅₀ (Mutant)*MIC (S. aureus WT)MIC (MRSA)
    Dapsone (Control)N/A (Symmetrical p-NH₂)0.45 µM>50 µM2.0 µg/mL>64 µg/mL
    Scaffold Core Unmodified (-NH₂)1.20 µM15.5 µM8.0 µg/mL32 µg/mL
    Derivative 1 Acetamide (-NH-CO-CH₃)0.85 µM8.2 µM4.0 µg/mL16 µg/mL
    Derivative 2 Benzamide (-NH-CO-C₆H₅)0.30 µM2.1 µM1.0 µg/mL4.0 µg/mL
    Derivative 3 1,2,3-Triazole conjugate0.15 µM0.8 µM0.5 µg/mL2.0 µg/mL

    *Mutant DHPS refers to an enzyme variant containing point mutations associated with clinical dapsone resistance (e.g., Thr53Ala).

    Screening Workflow & Hit-to-Lead Optimization

    To systematically develop antimicrobial agents from this scaffold, a rigid screening cascade must be implemented to filter out compounds with poor permeability or high mammalian cytotoxicity.

    Workflow S1 Scaffold Functionalization (o-amino derivatization) S2 In Vitro DHPS Assay (Target Engagement) S1->S2 S3 MIC Determination (Phenotypic Screening) S2->S3 S4 Cytotoxicity Profiling (HepG2 / HEK293 Cells) S3->S4 S5 Lead Candidate Selection (In Vivo Efficacy Models) S4->S5

    Hit-to-Lead optimization cascade for diaryl sulfone antimicrobial candidates.

    References

    • BRENDA Enzyme Database. Information on EC 2.5.1.15 - dihydropteroate synthase. BRENDA.[Link]

    • Artico, M., et al. N-Pyrrylarylsulfones with High Therapeutic Potential. MDPI.[Link]

    • Williams, D. L., & Gillis, T. P. Anti-Leprosy Drugs: Modes of Action and Mechanisms of Resistance in Mycobacterium leprae. International Textbook of Leprosy.[Link]

    • Dzuvor, C. K. O., et al. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. National Institutes of Health (PMC).[Link]

    • Ghorab, M. M., et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (PMC).[Link]

    Sources

    Application

    Application Note: Overcoming Steric and Electronic Deactivation in the Cross-Coupling of 2-(2-Methylbenzene-1-sulfonyl)aniline

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Advanced C–N Cross-Coupling and Tandem Scaffold Synthesis Executive Summary The synthesis of complex diarylamines and tricyclic su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Advanced C–N Cross-Coupling and Tandem Scaffold Synthesis

    Executive Summary

    The synthesis of complex diarylamines and tricyclic sulfonamide scaffolds (e.g., phenothiazine dioxides) frequently relies on the structural building block 2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-tolylsulfonyl)aniline). However, this substrate presents a formidable synthetic challenge: it is both severely sterically hindered and electronically deactivated. This application note provides a field-proven, causality-driven guide to successfully executing Buchwald-Hartwig aminations with this recalcitrant substrate, utilizing state-of-the-art dialkylbiarylphosphine ligands to force challenging reductive eliminations.

    Mechanistic Causality: The Substrate Challenge and Catalyst Selection

    Standard palladium catalytic systems (e.g., Pd/BINAP or Pd/dppf) routinely fail when applied to 2-(2-Methylbenzene-1-sulfonyl)aniline due to a dual-deactivation mechanism:

    • Steric Hindrance: The massive ortho-tolylsulfonyl group restricts the conformational freedom of the C–N bond. During the catalytic cycle, this bulk physically blocks the incoming aniline from coordinating to the Pd(II) oxidative addition complex.

    • Electronic Deactivation: The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the aniline nitrogen, drastically reducing its nucleophilicity.

    The Solution: To overcome this, the protocol mandates the use of highly active Palladium G3 or G4 precatalysts paired with extremely bulky, electron-rich dialkylbiarylphosphine ligands such as tBuBrettPhos or tBuXPhos [1].

    • Causality of the Ligand: The extreme steric bulk of the tert-butyl groups on the phosphine ligand forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state. Once the deactivated amine finally coordinates and is deprotonated, the immense steric pressure around the Pd(II) center accelerates the otherwise sluggish reductive elimination step, expelling the product and preventing catalyst trapping (palladacycle formation) [2].

    • Causality of the Base: A strong, soluble base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the weakly acidic, coordinated aniline. Weaker bases (like Cs₂CO₃) often result in stalled catalytic cycles with this specific substrate.

    CatalyticCycle Pd0 L-Pd(0) Active Catalyst (Mono-ligated) OA Oxidative Addition Complex [L-Pd(II)(Ar)(X)] Pd0->OA + Aryl Halide (Fast OA) AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH2R)] OA->AmineCoord + 2-(o-Tolylsulfonyl)aniline (Rate-Limiting Step) Deprot Deprotonation [L-Pd(II)(Ar)(NHR)] AmineCoord->Deprot + NaOtBu - NaX, - tBuOH RE Reductive Elimination (Sterically Forced) Deprot->RE Driven by tBuBrettPhos Bulk RE->Pd0 Release of Diarylamine

    Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the sterically forced reductive elimination.

    Quantitative Data: Condition Optimization

    The following table summarizes the optimization landscape for the coupling of 2-(2-Methylbenzene-1-sulfonyl)aniline with 4-chlorotoluene (1.2 equiv). The data illustrates the necessity of modern dialkylbiarylphosphine ligands for this specific scaffold [3].

    EntryPrecatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
    1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene110< 5Trace product; failure at amine coordination step.
    2Pd₂(dba)₃ / XantPhosNaOtBuToluene11018Sluggish reductive elimination; catalyst death.
    3XPhos Pd G3NaOtBuToluene11072Good conversion; minor protodehalogenation observed.
    4 tBuBrettPhos Pd G3 NaOtBu Toluene 110 95 Optimal steric pressure; rapid reductive elimination.
    5tBuBrettPhos Pd G3K₃PO₄t-AmylOH11088Viable alternative if substrate is base-sensitive.

    Experimental Methodologies

    Protocol A: Buchwald-Hartwig Amination of 2-(2-Methylbenzene-1-sulfonyl)aniline

    This protocol describes the synthesis of a highly hindered diarylamine.

    Materials:

    • 2-(2-Methylbenzene-1-sulfonyl)aniline (1.0 mmol, 247.3 mg)

    • Aryl chloride/bromide (e.g., 4-chlorotoluene) (1.2 mmol)

    • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 17.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous Toluene (5.0 mL)

    Step-by-Step Procedure:

    • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with 2-(2-Methylbenzene-1-sulfonyl)aniline, tBuBrettPhos Pd G3, and NaOtBu.

    • Substrate Addition: If the aryl halide is a solid, add it to the Schlenk tube now. Seal the tube with a rubber septum and remove it from the glovebox. (If the aryl halide is a liquid, add it via a microsyringe after Step 3).

    • Solvent Introduction: Connect the Schlenk tube to a Schlenk line. Inject anhydrous, degassed toluene (5.0 mL) through the septum.

    • Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 × 10 mL).

    • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to afford the pure diarylamine.

    Self-Validating System (Quality Control):

    • Pre-Reaction: Ensure NaOtBu is a free-flowing white powder. Clumped or yellowed base indicates moisture degradation, which will hydrolyze the Pd complex and stall the reaction.

    • In-Process: Upon heating, the solution should rapidly transition from a pale yellow/green (precatalyst resting state) to a deep red/brown, indicating the successful generation of the active L-Pd(0) species and the release of the carbazole byproduct.

    • Post-Reaction: The product diarylamine must exhibit a distinct, single N–H stretch in FTIR (~3300 cm⁻¹), confirming the conversion of the primary aniline doublet (~3400, 3500 cm⁻¹).

    Protocol B: Downstream Intramolecular C–H Arylation (Phenothiazine Dioxide Scaffold)

    If the aryl halide used in Protocol A possesses an ortho-halogen (e.g., 1-bromo-2-iodobenzene), the resulting diarylamine can be cyclized into a rigid tricyclic phenothiazine dioxide derivative.

    Step-by-Step Procedure:

    • Charge a Schlenk tube with the diarylamine intermediate (0.5 mmol), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and K₂CO₃ (1.5 mmol).

    • Add anhydrous N,N-dimethylacetamide (DMA) (3.0 mL) under an argon atmosphere.

    • Heat the mixture at 130 °C for 24 hours. The bulky tricyclohexylphosphine (PCy₃) facilitates the demanding C–H activation adjacent to the sterically encumbered sulfonyl group.

    • Cool, dilute with water, and extract with dichloromethane (3 × 15 mL). Dry over Na₂SO₄, concentrate, and purify via recrystallization (EtOH/Water).

    Workflow Step1 Step 1: Glovebox Setup Weigh Pd G3, Base, and Aniline into Schlenk tube Step2 Step 2: Liquid Addition Add Aryl Halide and Dry Toluene under N2 Step1->Step2 Step3 Step 3: Reaction Execution Stir at 110 °C for 12-16 h (Observe color change to red/brown) Step2->Step3 Step4 Step 4: Primary Workup Cool, dilute with EtOAc, filter through Celite pad Step3->Step4 Step5 Step 5: Purification Flash chromatography to isolate Diarylamine Step4->Step5 Step6 Step 6: Tandem Cyclization Pd(OAc)2 / PCy3 catalyzed C-H arylation (Optional) Step5->Step6

    Caption: End-to-end experimental workflow for the synthesis and downstream functionalization of the hindered diarylamine.

    References

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.
    • Shu, W., & Buchwald, S. L. (2015). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis.
    Method

    Application Note: Sample Preparation and LC-MS/MS Quantification of 2-(2-Methylbenzene-1-sulfonyl)aniline

    Introduction & Physico-Chemical Rationale 2-(2-Methylbenzene-1-sulfonyl)aniline (C₁₃H₁₃NO₂S, MW: 247.31 g/mol ) is a sulfonylaniline derivative characterized by a primary aromatic amine and a highly polar sulfonyl group...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Physico-Chemical Rationale

    2-(2-Methylbenzene-1-sulfonyl)aniline (C₁₃H₁₃NO₂S, MW: 247.31 g/mol ) is a sulfonylaniline derivative characterized by a primary aromatic amine and a highly polar sulfonyl group bridged to an ortho-methylphenyl ring. In drug development, pharmacokinetics, and toxicological screening, accurate quantification of such compounds in complex biological matrices (e.g., plasma, urine, or tissue) is critical.

    The structural features of 2-(2-Methylbenzene-1-sulfonyl)aniline dictate its behavior during extraction and ionization. The primary aniline group acts as a weak base (pKa ~2.5–3.5), making it highly susceptible to protonation under acidic conditions. Consequently, positive electrospray ionization (ESI+) coupled with an acidic mobile phase (e.g., 0.1% formic acid) is the optimal strategy for generating the stable[M+H]+ precursor ion at m/z 248.1 [2, 4].

    Mechanistic Principles of Sample Preparation

    Sample preparation is the most critical variable in LC-MS/MS workflows, directly impacting sensitivity, selectivity, and column longevity [1]. For sulfonylanilines, the choice of extraction depends heavily on the matrix complexity:

    • Protein Precipitation (PPT): For low-complexity matrices like plasma, PPT using cold organic solvents (acetonitrile or methanol) is highly efficient. Acetonitrile is preferred over methanol as it yields a tighter protein pellet and effectively disrupts protein-drug binding via denaturation, releasing the analyte into the supernatant [4].

    • Solid-Phase Extraction (SPE): For high-complexity matrices like urine or tissue homogenates, which contain high concentrations of endogenous salts and phospholipids, PPT is insufficient and leads to severe ion suppression. We utilize a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. The dual-retention mechanism relies on reversed-phase interactions for the aromatic rings and electrostatic interactions for the protonated aniline group. By loading the sample at low pH, the analyte is trapped as a cation, allowing aggressive washing with 100% organic solvents to remove neutral lipids before elution at a high pH [1, 3].

    Experimental Workflows & Protocols

    To ensure a self-validating system, all protocols must incorporate a stable isotopically labeled internal standard (SIL-IS) spiked into the raw sample prior to extraction. This corrects for volumetric losses, extraction inefficiencies, and matrix-induced ion suppression.

    Protocol A: High-Throughput Protein Precipitation (PPT) for Plasma

    Use this protocol for pharmacokinetic (PK) screening where throughput is prioritized over absolute extract cleanliness.

    • Sample Aliquoting: Transfer 50 µL of plasma into a 2.0 mL microcentrifuge tube.

    • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol). Vortex for 10 seconds.

    • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 v/v ratio).

      • Causality: The acidic modifier ensures the aniline remains protonated, preventing co-precipitation with basic proteins, while the 3:1 ratio ensures >95% precipitation of plasma proteins.

    • Agitation & Centrifugation: Vortex vigorously for 2 minutes to maximize protein disruption. Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of LC-MS grade water.

      • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) during injection.

    Protocol B: Mixed-Mode SPE (MCX) for Urine and Complex Matrices

    Use this protocol for trace-level quantification or highly variable matrices.

    • Sample Pre-treatment: Dilute 200 µL of urine with 200 µL of 2% Formic Acid in water. Add 10 µL of SIL-IS.

      • Causality: Acidification (pH < 3) ensures the aniline group is fully ionized for optimal cation-exchange retention.

    • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid in water through a 30 mg/1 mL MCX cartridge.

    • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

    • Washing (Interference Removal):

      • Wash 1: 1 mL of 2% Formic Acid in water (removes aqueous salts).

      • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences).

      • Causality: The analyte remains ionically bound to the sulfonic acid groups on the sorbent, allowing aggressive organic washing without analyte breakthrough.

    • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol.

      • Causality: The high pH neutralizes the aniline group, breaking the ionic bond and allowing the organic solvent to elute the analyte.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

    Quantitative Data & MS Parameters

    The method utilizes a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    Table 1: Optimized MRM Transitions and Collision Energies

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion PurposeMechanistic Origin
    Target Compound248.1155.015QuantifierCleavage of the SO₂-phenyl bond yielding[C₇H₇SO₂]⁺
    Target Compound248.1184.125QualifierNeutral loss of SO₂ (-64 Da) yielding[M+H - SO₂]⁺
    SIL-IS (e.g., d3-Target)251.1158.015Internal StandardIsotopic shift on the methylphenyl moiety

    Table 2: Method Performance Metrics (Plasma vs. Urine)

    MatrixExtraction MethodAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (RSD %)
    Human PlasmaProtocol A (PPT)88.4 ± 4.2-15.2 (Suppression)5.8
    Human UrineProtocol A (PPT)62.1 ± 9.5-45.6 (Suppression)14.2
    Human UrineProtocol B (SPE)94.3 ± 3.1-4.1 (Negligible)3.5

    Note: The severe matrix effect observed when applying PPT to urine validates the necessity of the MCX SPE protocol for complex matrices.

    Visualizations

    Workflow Start Biological Sample (Plasma / Urine) Decision Matrix Complexity? Start->Decision PPT Protocol A: PPT (Acetonitrile 3:1 v/v) Decision->PPT Low (Plasma) SPE Protocol B: MCX SPE (Mixed-Mode Cation Exchange) Decision->SPE High (Urine/Tissue) Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge WashElute Wash: 2% FA in H2O Elute: 5% NH4OH in MeOH SPE->WashElute Dry Evaporate under N2 Reconstitute in Mobile Phase Centrifuge->Dry WashElute->Dry LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS

    Figure 1: Decision tree and workflow for sample preparation of the target sulfonylaniline.

    Fragmentation Precursor Precursor Ion [M+H]+ m/z 248.1 Cleavage CID Fragmentation (Collision Cell) Precursor->Cleavage Product1 Quantifier Ion m/z 155.0 [C7H7SO2]+ Cleavage->Product1 SO2-Phenyl Cleavage Product2 Qualifier Ion m/z 184.1 [M+H - SO2]+ Cleavage->Product2 Neutral Loss (64 Da)

    Figure 2: Proposed MS/MS fragmentation pathway and MRM transitions for the target analyte.

    References

    • Bitas, D., Kabir, A., Locatelli, M., & Samanidou, V. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(2), 31.[Link]

    • Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Application Notes.[Link]

    • Li, S., Zhang, C., Tang, H.-X., Gu, Y., Guo, A.-J., Wang, K., & Lian, K.-Q. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 73-84.[Link]

    Technical Notes & Optimization

    Troubleshooting

    How to improve reaction yield in 2-(2-Methylbenzene-1-sulfonyl)aniline synthesis

    Technical Support Center: Optimizing the Synthesis of 2-(2-Methylbenzene-1-sulfonyl)aniline Introduction As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing the Synthesis of 2-(2-Methylbenzene-1-sulfonyl)aniline

    Introduction As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-aminodiaryl sulfones. While alternative routes like the base-promoted Closson-Hellwinkel rearrangement of N-arylarenesulfonamides exist ([1]), the most scalable and industrially relevant approach is the three-step sequence: Nucleophilic Aromatic Substitution (S_NAr), Thioether Oxidation, and Nitro Reduction.

    This guide provides a mechanistic troubleshooting framework to ensure high-fidelity conversions and self-validating workflows at each stage of your synthesis.

    SynthesisRoute SM 2-Methylbenzenethiol + 1-Chloro-2-nitrobenzene SNAr Step 1: S_NAr (K2CO3, DMF) SM->SNAr Int1 Thioether Intermediate SNAr->Int1 Ox Step 2: Oxidation (mCPBA, DCM) Int1->Ox Int2 Sulfone Intermediate Ox->Int2 Red Step 3: Reduction (Fe, NH4Cl) Int2->Red Prod 2-(2-Methylbenzene- 1-sulfonyl)aniline Red->Prod

    Figure 1: Three-step synthetic workflow for 2-(2-Methylbenzene-1-sulfonyl)aniline.

    Module 1: S_NAr Coupling (Thioether Formation)

    Q: My S_NAr reaction yield is consistently below 60%, and I observe a highly non-polar spot on TLC. What is causing this? A: The non-polar byproduct is bis(2-methylphenyl) disulfide. Thiols are highly susceptible to oxidative dimerization by dissolved atmospheric oxygen. This causality is exacerbated by the basic conditions (e.g., K₂CO₃) required to deprotonate the thiol for the S_NAr attack. Corrective Action:

    • Degas Solvents: Sparge your DMF with nitrogen or argon for at least 15 minutes prior to adding the base.

    • Order of Addition: Add the 1-chloro-2-nitrobenzene and base to the degassed solvent first, purge the headspace, and then add the 2-methylbenzenethiol dropwise.

    Module 2: Thioether Oxidation (Sulfone Formation)

    Q: After oxidation with mCPBA, LC-MS shows a mixture of my desired sulfone and an intermediate with an [M-16]⁺ mass. How do I drive the reaction to completion? A: The [M-16]⁺ mass corresponds to the sulfoxide intermediate. The initial oxidation of the thioether to the sulfoxide is rapid. However, the second oxidation (sulfoxide to sulfone) is significantly slower because the newly formed electron-withdrawing sulfinyl group decreases the nucleophilicity of the sulfur atom. Corrective Action:

    • Stoichiometry Check: Commercial mCPBA is typically only 70-77% active. You must calculate your mass based on the active assay, ensuring a minimum of 2.5 equivalents.

    • Thermal Push: If the reaction stalls at room temperature after 12 hours, mild heating (35 °C) provides the activation energy necessary to overcome the barrier for the second oxidation step.

    Module 3: Nitro Reduction (Aniline Formation)

    Q: I am using Pd/C and H₂ for the final nitro reduction, but the reaction stalls and the catalyst seems dead. Why is this happening? A: While diaryl sulfones are less prone to poisoning palladium catalysts than their thioether precursors, the bulky ortho-substituted sulfonyl group sterically hinders the approach of the nitro group to the catalyst surface. Furthermore, the reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates. The N-O bond cleavage of the hydroxylamine is the rate-limiting step ([2]), often leading to stalled reactions and the formation of azo/azoxy dimers ([3]). Corrective Action: Switch to a dissolving metal reduction (e.g., Iron powder and NH₄Cl). Fe(0) provides direct single-electron transfers that efficiently power through the hydroxylamine bottleneck and are entirely immune to sulfur poisoning.

    ReductionPathway Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ SideProd Azo/Azoxy Dimers Nitroso->SideProd Condensation Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline 2e⁻, 2H⁺ (Rate-Limiting) Hydroxylamine->SideProd Condensation

    Figure 2: Mechanistic pathway of nitro reduction highlighting the hydroxylamine bottleneck.

    Quantitative Data & Reaction Parameters

    The following table summarizes the optimized parameters for maximizing yield across the three-step sequence.

    StepReactionReagents & CatalystTemp (°C)Time (h)Expected YieldCritical Control Point
    1S_NAr2-Methylbenzenethiol, 1-Cl-2-NO₂-benzene, K₂CO₃, DMF804-685-92%Strict inert atmosphere
    2OxidationmCPBA (2.5 eq, 77% active), DCM0 to 2512-1690-95%Account for mCPBA purity
    3ReductionFe powder (5 eq), NH₄Cl (2 eq), EtOH/H₂O (4:1)802-480-88%Vigorous biphasic stirring

    Self-Validating Experimental Protocols

    Step 1: Synthesis of 2-(2-Methylphenylthio)nitrobenzene

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

    • Add 1-chloro-2-nitrobenzene (10.0 mmol) and anhydrous K₂CO₃ (15.0 mmol).

    • Add 50 mL of anhydrous DMF. Sparge the suspension with Argon for 15 minutes to remove oxygen.

    • Add 2-methylbenzenethiol (11.0 mmol) dropwise via syringe.

    • Heat the mixture to 80 °C under an Argon balloon for 5 hours.

    • Validation: Check TLC (Hexanes/EtOAc 4:1). The product thioether will appear as a distinct UV-active spot (Rf ~0.6). If a spot appears at Rf ~0.9, oxidative dimerization to the disulfide has occurred.

    • Cool to room temperature, dilute with 150 mL of water, and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    Step 2: Synthesis of 2-(2-Methylphenylsulfonyl)nitrobenzene

    • Dissolve the crude thioether (approx. 10.0 mmol) in 50 mL of dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Slowly add mCPBA (25.0 mmol, adjusted for 77% purity) in portions to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 14 hours.

    • Validation: Analyze by LC-MS. The desired sulfone will show an [M+H]⁺ peak. If an [M-16]⁺ peak is present, the reaction is stalled at the sulfoxide stage; add 0.2 eq more mCPBA and warm to 35 °C.

    • Quench by adding 50 mL of saturated aqueous Na₂S₂O₃. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL) to remove 3-chlorobenzoic acid. Dry over MgSO₄ and evaporate.

    Step 3: Synthesis of 2-(2-Methylbenzene-1-sulfonyl)aniline

    • Suspend the sulfone (10.0 mmol) in 40 mL of Ethanol and 10 mL of Water.

    • Add Iron powder (50.0 mmol, 325 mesh) and Ammonium Chloride (20.0 mmol).

    • Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 3 hours.

    • Validation: The reaction is complete when the starting material is consumed by TLC and the new product spot stains positively (turns purple/brown) with ninhydrin, confirming the presence of a primary amine.

    • Cool the mixture and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate (100 mL).

    • Concentrate the filtrate, partition between water and Ethyl Acetate, separate the organic layer, dry over Na₂SO₄, and concentrate to afford the pure aniline.

    References

    • Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme Source: ChemRxiv URL: [Link]

    • Title: Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases: Insight into the Puzzling Rearrangement of N-Arylarenesulfonamides into 2-Aminodiaryl Sulfones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Reduction of nitroarenes to anilines in basic alcoholic media Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

    Sources

    Optimization

    Troubleshooting impurities during 2-(2-Methylbenzene-1-sulfonyl)aniline crystallization

    Welcome to the Technical Support Center for the crystallization and purification of 2-(2-Methylbenzene-1-sulfonyl)aniline . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the crystallization and purification of 2-(2-Methylbenzene-1-sulfonyl)aniline . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This resource delves into the thermodynamic and kinetic causalities behind impurity retention, equipping you with self-validating protocols to ensure high-purity isolation of your target active pharmaceutical ingredient (API) or intermediate.

    Part 1: Diagnostic Workflow for Impurity Retention

    Before altering your crystallization parameters, it is critical to diagnose the physical mechanism by which impurities are being retained. The workflow below outlines the logical progression from macroscopic observations (like oiling out) to microscopic lattice phenomena.

    TroubleshootingWorkflow Start Crude 2-(2-Methylbenzene- 1-sulfonyl)aniline OilingOut Oiling Out (LLPS) Observed? Start->OilingOut FixOiling Seed at metastable zone, slow cooling rate, adjust solvent ratio OilingOut->FixOiling Yes CheckPurity Analyze Crystal Purity (HPLC/XRPD) OilingOut->CheckPurity No FixOiling->CheckPurity ImpurityType Impurity Retention Mechanism? CheckPurity->ImpurityType Surface Surface Adsorption (Colored oxidation products) ImpurityType->Surface Lattice Lattice Inclusion (Nitro precursor, isomers) ImpurityType->Lattice Reslurry Reslurry in anti-solvent, cold wash Surface->Reslurry Recryst Change solvent system, polymorph screening Lattice->Recryst Pure High Purity Product Reslurry->Pure Recryst->Pure

    Workflow for diagnosing and resolving impurity retention during crystallization.

    Part 2: Knowledge Base & Quantitative Impurity Profiles

    The molecular structure of 2-(2-Methylbenzene-1-sulfonyl)aniline features a hydrogen-bond donating aniline group (-NH2) and a hydrogen-bond accepting sulfonyl group (-SO2-), flanked by an sterically demanding ortho-tolyl ring. This geometry allows for strong intermolecular hydrogen-bonding networks[1]. Impurities disrupt or mimic this network, leading to different retention mechanisms[2][3].

    Understanding these mechanisms is essential for designing an effective purge strategy. Below is a quantitative summary of common impurities encountered during the synthesis (typically via reduction of the nitro precursor) and their characteristic rejection profiles during a standard Toluene/Heptane cooling crystallization.

    Table 1: Impurity Rejection Profiles for 2-(2-Methylbenzene-1-sulfonyl)aniline

    ImpurityStructural ConsequenceRetention MechanismInitial Load (mol%)Final Load (mol%)Rejection Efficiency (%)
    1-Nitro-2-(2-methylbenzenesulfonyl)benzene Mimics steric bulk; lacks H-bond donorLattice Inclusion (Solid Solution)5.0%1.2%76.0%
    2-(4-Methylbenzene-1-sulfonyl)aniline Isomeric structural mimicLattice Inclusion (Solid Solution)2.0%0.8%60.0%
    Azo/Azoxy Dimers Bulky, highly colored oxidation productsSurface Adsorption / Agglomeration1.5%0.05%96.6%
    2-Methylbenzenesulfinic acid Polar cleavage product; acts as surfactantLiquid-Liquid Phase Separation (LLPS)3.0%0.1%96.6%

    Part 3: Troubleshooting FAQs

    Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming crystals. Why does this happen, and how can I force crystallization? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when high levels of impurities (such as sulfinic acid cleavage products) depress the melting point of the solute below the crystallization temperature[4][5]. This creates a thermodynamic miscibility gap where the system splits into a solute-rich oil phase and a solvent-rich phase[4]. Because the oil phase is highly mobile, it acts as an excellent solvent for unwanted impurities, completely bypassing the desired impurity rejection process[4]. Solution: Do not attempt to crash out the solid by rapid cooling, as spontaneous solidification of the oil will trap impurities[4][5]. Instead, you must bypass the miscibility gap. This is achieved by seeding the solution within the metastable zone before the cloud point is reached, and cooling at a very slow, controlled rate (see SOP 1).

    Q2: HPLC analysis shows that the unreacted starting material (1-Nitro-2-(2-methylbenzenesulfonyl)benzene) is co-crystallizing with my product. Washing doesn't help. How do I purge it? Causality: The nitro group and the amino group have similar steric profiles. Because the nitro precursor is structurally analogous to the product, it can substitute for the aniline molecule within the growing crystal lattice, forming a pharmaceutical solid solution[3][6]. In a solid solution, the impurity is uniformly distributed throughout the crystal bulk, which is why surface washing is entirely ineffective[3]. Solution: You must alter the thermodynamic stability of the host lattice. Switch your crystallization solvent from a non-polar system (like Toluene/Heptane) to a protic solvent system (like Isopropanol/Water). Protic solvents will selectively hydrogen-bond with the aniline's -NH2 group, altering the crystal habit and potentially shifting the polymorphic form to one that is more discriminating and rejects the nitro impurity[7].

    Q3: My isolated crystals are yellow/brown, despite HPLC showing >98% purity. What is causing this discoloration, and how do I remove it? Causality: Anilines are highly susceptible to trace oxidative degradation, forming azo or azoxy dimers[8]. These highly conjugated impurities possess massive molar extinction coefficients, meaning even trace amounts (<0.1 mol%) will impart a deep yellow or brown color. Because these dimers are bulky, they cannot fit into the crystal lattice; instead, they are rejected to the crystal surface where they adsorb strongly via non-covalent interactions[2]. Solution: Since the impurity is strictly surface-bound, a full dissolution and recrystallization is unnecessary and will result in yield loss. Instead, perform a thermodynamic reslurry in a solvent where the API has very low solubility, but the non-polar azo dimers have moderate solubility (see SOP 2).

    Part 4: Standard Operating Procedures (SOPs)

    SOP 1: Seeding-Assisted Cooling Crystallization (To Prevent Oiling Out)

    This protocol is designed to kinetically favor crystal growth over Liquid-Liquid Phase Separation by providing a pre-existing lattice surface.

    • Dissolution: Suspend crude 2-(2-Methylbenzene-1-sulfonyl)aniline in Toluene (3 volumes relative to crude mass). Heat to 75°C under agitation until complete dissolution is achieved.

    • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove insoluble particulates that could trigger uncontrolled heterogeneous nucleation.

    • Cooling to Metastable Zone: Cool the solution linearly to 55°C. (Note: This temperature must be strictly above the previously observed cloud point/LLPS boundary).

    • Seeding: Charge 1.0 wt% of high-purity 2-(2-Methylbenzene-1-sulfonyl)aniline seeds. Ensure seeds are milled or micronized to a particle size of <50 µm to maximize available surface area.

    • Aging (Self-Validation Step): Maintain the suspension at 55°C for 60 minutes.

      • Self-Validation Checkpoint: Withdraw a filtered aliquot of the supernatant. Analyze via HPLC. The solution concentration should have decreased by at least 10-15% from the initial saturation point. This confirms that desupersaturation is occurring via controlled crystal growth on the seeds, rather than oiling out.

    • Controlled Cooling: Cool the suspension to 5°C at a strict linear rate of 0.1°C/min.

    • Isolation: Filter the suspension under vacuum. Wash the cake with pre-chilled (0°C) Heptane (2 volumes) to displace the impurity-rich mother liquor. Dry under vacuum at 40°C.

    SOP 2: Thermodynamic Reslurrying (For Surface Impurity Desorption)

    This protocol is designed to selectively dissolve surface-adsorbed colored impurities without dissolving the bulk API lattice.

    • Suspension: Charge the discolored crystalline cake into a crystallizer. Add a 1:5 (v/v) mixture of Isopropanol:Heptane (5 volumes relative to cake mass).

    • Agitation: Agitate the slurry at 20°C for 4 hours at 250 RPM. The high shear ensures the boundary layer around the crystals is continuously refreshed, promoting the desorption of the bulky azo/azoxy impurities into the liquid phase.

    • Isolation & Self-Validation: Filter the suspension under vacuum.

      • Self-Validation Checkpoint: Inspect the filtrate and the cake. If the filtrate is highly colored (yellow/orange) but the isolated crystals are white or off-white, surface desorption was successful. If the crystals remain colored, the impurity is likely incorporated into the lattice, necessitating a full recrystallization.

    • Washing: Wash the cake with pre-chilled (0°C) Heptane (1 volume) to remove residual Isopropanol.

    • Drying: Dry under vacuum at 40°C until constant weight is achieved.

    References

    • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development - ACS Publications. 2

    • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing). 3

    • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - ResearchGate. 6

    • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. 7

    • Oiling Out in Crystallization - Mettler Toledo. 4

    • Recrystallization (help meeeeee) : r/chemistry - Reddit. 5

    • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. 8

    • Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - ACS Publications. 1

    Sources

    Troubleshooting

    Optimizing solvent conditions for 2-(2-Methylbenzene-1-sulfonyl)aniline amidation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to form amide bonds with highly deactivated, sterically congested substrates.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to form amide bonds with highly deactivated, sterically congested substrates.

    The molecule , 2-(2-Methylbenzene-1-sulfonyl)aniline , presents a "perfect storm" of synthetic challenges. The amine is severely deactivated by the strong electron-withdrawing inductive effect of the adjacent sulfonyl (-SO2-) group. Furthermore, the ortho-tolyl moiety attached to the sulfonyl group creates a massive steric shield, physically blocking the trajectory of incoming bulky acyl electrophiles. Standard carbodiimide chemistry (EDC/HOBt) will almost certainly fail or yield trace amounts of product.

    This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully optimize solvent and reagent conditions for this specific amidation.

    Part 1: Mechanistic Causality & Optimization Matrix

    To achieve high conversion, we must abandon standard coupling agents and rely on systems that either generate a highly reactive, sterically unencumbered electrophile (like an acid chloride) or utilize a coupling agent that forms a compact transition state (like T3P).

    The choice of solvent is not merely a medium for dissolution; it actively participates in stabilizing the transition state and modulating the basicity of the system .

    Table 1: Solvent & Reagent Optimization Matrix
    Solvent SystemReagent / BaseTempYield ExpectationMechanistic Causality
    EtOAc (0.5 M) T3P (50% in EtOAc) / Pyridine60 °CHigh T3P forms a highly reactive, compact intermediate. Pyridine acts as a small nucleophilic catalyst. EtOAc provides optimal solubility for T3P and stabilizes the polar transition state.
    THF (0.2 M) Acid Chloride / LiHMDS-78 °C to RTHigh LiHMDS forcefully deprotonates the deactivated aniline to form a highly nucleophilic lithium amide. THF is critical to solvate the lithium cation, breaking up base aggregates .
    DCM (0.1 M) Acid Chloride / DMAP + Et3N25 °CModerate DMAP forms an active acylpyridinium species. DCM provides excellent solubility but limits the maximum reaction temperature (reflux at 40 °C), which may be insufficient for this hindered substrate.
    DMF (0.5 M) EDC·HCl / HOBt / DIPEA80 °CLow / Trace The HOBt-active ester is too bulky to penetrate the ortho-tolylsulfonyl shield. DIPEA is too sterically hindered to effectively act as a base in this congested microenvironment .

    Part 2: Validated Experimental Protocols

    Below are two self-validating methodologies. The workup steps are designed to inherently verify the success of the reaction (e.g., specific solubility profiles of byproducts).

    Protocol A: T3P/Pyridine-Mediated Amidation (Recommended for Carboxylic Acids)

    Propylphosphonic anhydride (T3P) is the premier reagent for sterically hindered anilines because its byproduct is highly water-soluble, and it forms a less congested activated ester compared to HOBt or HATU .

    • Preparation: To an oven-dried 50 mL round-bottom flask, add the carboxylic acid (1.2 equiv.) and 2-(2-Methylbenzene-1-sulfonyl)aniline (1.0 equiv., 1.0 mmol).

    • Solvation: Dissolve the mixture in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

    • Base Addition: Add anhydrous Pyridine (3.0 equiv.). Note: Do not substitute with DIPEA; a small, nucleophilic base is required to penetrate the steric shield.

    • Activation: Cool the reaction to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv.).

    • Propagation: Attach a reflux condenser and heat the reaction to 60 °C for 16 hours. Monitor via LC-MS.

    • Self-Validating Workup: Quench with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash the organic layer sequentially with 1N HCl (removes excess pyridine), saturated NaHCO3 (removes unreacted carboxylic acid), and brine. Dry over Na2SO4. The T3P byproduct is entirely partitioned into the aqueous layer, ensuring crude purity.

    Protocol B: Base-Promoted Acid Chloride Coupling (For Extreme Deactivation)

    When the carboxylic acid cannot be activated efficiently, pre-forming the acid chloride and generating a lithium amide is the most forceful approach .

    • Deprotonation: Dissolve 2-(2-Methylbenzene-1-sulfonyl)aniline (1.0 equiv., 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M) under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium amide.

    • Electrophile Addition: Dissolve the acyl chloride (1.2 equiv.) in 1.0 mL of anhydrous THF and add it dropwise to the reaction mixture.

    • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Workup: Quench carefully with saturated aqueous NH4Cl (5 mL) to neutralize the lithium salts. Extract with EtOAc, wash with brine, and concentrate.

    Part 3: Troubleshooting Guides & FAQs

    Q: I am recovering >80% of my starting aniline when using HATU in DMF. Why? A: HATU generates an HOAt-active ester that is exceptionally bulky. When paired with the immense steric shield of your ortho-tolylsulfonyl group, the transition state energy is too high. The reaction stalls. You must switch to a smaller electrophile (acid chloride) or a reagent that forms a smaller leaving group (T3P) .

    Q: I switched to Protocol B (LiHMDS/Acid Chloride), but I'm seeing a significant amount of di-acylated product. How do I control this? A: Di-acylation occurs when your mono-acylated product (the new amide) is more nucleophilic than the starting deactivated aniline. To prevent this, ensure strict stoichiometry (reduce acyl chloride to 1.05 equiv.) and maintain the temperature strictly at -78 °C during the electrophile addition to kinetically favor mono-acylation.

    Q: Does the choice of solvent really matter if I use a strong base like LiHMDS? Can I use Toluene? A: Yes, solvent choice is critical. While toluene is inert, THF is required when using LiHMDS because the oxygen atoms in THF coordinate with and solvate the lithium cation. This breaks up LiHMDS hexamers/tetramers into highly reactive monomers, drastically increasing the basicity needed to deprotonate your deactivated aniline .

    Q: Why does Protocol A specify Pyridine instead of a stronger base like Triethylamine (Et3N)? A: Et3N is highly sterically hindered. When you combine a hindered base, a hindered aniline, and a bulky activated ester, the microenvironment becomes too congested. Pyridine is flat, aromatic, and acts as a nucleophilic catalyst—it attacks the T3P-activated ester to form an acylpyridinium intermediate, which is highly electrophilic and small enough to be attacked by your aniline .

    Part 4: Visual Workflows and Mechanistic Pathways

    G Start Start: 2-(2-Methylbenzene-1-sulfonyl)aniline Assess Is the acyl donor an acid chloride? Start->Assess Fail Standard EDC/HOBt (Low Yield) Start->Fail Default approach AcidChloride Use LiHMDS in THF (-78°C to RT) Assess->AcidChloride Yes CarboxylicAcid Use T3P / Pyridine in EtOAc (60°C) Assess->CarboxylicAcid No Success1 High Yield Amide AcidChloride->Success1 Success2 High Yield Amide CarboxylicAcid->Success2 Fail->Assess Troubleshoot

    Fig 1. Decision tree for optimizing amidation of sterically hindered anilines.

    G Aniline Ortho-Sulfonyl Aniline Steric Steric Shielding (ortho-tolyl group) Aniline->Steric Electronic Electronic Withdrawal (SO2 group) Aniline->Electronic Nucleophilicity Drastically Reduced Nucleophilicity Steric->Nucleophilicity Electronic->Nucleophilicity Solution Requires Highly Electrophilic Acyl Donor (T3P/Cl) Nucleophilicity->Solution

    Fig 2. Mechanistic causality of ortho-sulfonyl hindrance on amidation.

    References

    • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters, 2011. URL:[Link]

    • Base-promoted direct amidation of esters: beyond the current scope and practical applications RSC Advances, 2022. URL:[Link]

    • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, 2022. URL:[Link]

    Optimization

    Resolving solubility issues of 2-(2-Methylbenzene-1-sulfonyl)aniline in aqueous media

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-(2-Met...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-(2-Methylbenzene-1-sulfonyl)aniline. This compound is a highly hydrophobic diaryl sulfone, and improper formulation will lead to erratic assay data, failed in vivo exposures, and wasted material.

    Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, self-validating protocols, and expected quantitative benchmarks to ensure your experiments succeed.

    Diagnostic Formulation Workflow

    Use the following decision matrix to select the appropriate solubility enhancement strategy based on your specific experimental constraints.

    SolubilityWorkflow Start Solubility Issue: 2-(2-Methylbenzene-1-sulfonyl)aniline InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (Rodent Models) Start->InVivo DMSO Co-Solvent Step-Down (DMSO + Tween 80) InVitro->DMSO Low Volume (<1% DMSO) Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo IV / IP Administration Lipid Lipid Formulation (Solid Dispersion) InVivo->Lipid Oral (PO) Chronic Acidic pH Adjustment (Acidic Vehicle) InVivo->Acidic Oral (PO) Acute

    Diagnostic workflow for selecting solubility enhancement strategies based on assay requirements.

    Troubleshooting & FAQs

    Q1: Why does 2-(2-Methylbenzene-1-sulfonyl)aniline immediately precipitate when added to standard PBS or cell culture media? A1: This compound exhibits classic "brick dust" physicochemical properties. While it is highly lipophilic, the primary barrier to aqueous solubility is its high crystal lattice energy[1]. The molecular structure features a sulfonyl group (-SO₂-) acting as a strong hydrogen bond acceptor and an aniline group (-NH₂) acting as a hydrogen bond donor. This facilitates dense intermolecular hydrogen bonding in the solid state, resulting in a high melting point and thermodynamically unfavorable solvent cavity formation in water[2]. Overcoming this requires either disrupting the crystal lattice mechanically/thermally or lowering the interfacial tension using surfactants.

    Q2: Can I improve solubility by lowering the pH to protonate the aniline group? A2: Yes, but with severe physiological limitations. The aniline nitrogen is a weak base, which theoretically allows for solubility enhancement via protonation in acidic media[3]. However, the strongly electron-withdrawing nature of the ortho-sulfonyl group significantly reduces the pKa of the primary amine. Consequently, the compound remains entirely un-ionized at physiological pH (7.4). While formulating in 0.1 N HCl (pH ~1.0) will force protonation and dissolution, this strategy is only viable for simulated gastric fluid studies or acute oral gavage, not for systemic IV administration or cell culture.

    Q3: What is the most reliable vehicle for in vivo (IV/IP) dosing without causing vehicle toxicity? A3: Cyclodextrin complexation is the gold standard for this class of diaryl sulfones. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) should be used[4]. The hydrophobic inner cavity of these modified cyclodextrins effectively encapsulates the lipophilic tolyl and aniline rings, shielding them from the aqueous environment, while the hydrophilic exterior maintains bulk solubility[5]. This approach avoids the hemolysis and tissue necrosis often associated with high concentrations of co-solvents like DMSO or PEG-400.

    Quantitative Data: Expected Solubility Enhancements

    The table below summarizes the expected solubility limits of 2-(2-Methylbenzene-1-sulfonyl)aniline across different formulation strategies. Use this to benchmark your own preparations.

    Formulation StrategyMechanism of ActionEstimated Solubility LimitPrimary Application
    Pure Aqueous Buffer (pH 7.4) Baseline< 0.01 mg/mLN/A (Negative Control)
    1% DMSO in PBS Co-solvent~ 0.05 mg/mLCell-based assays
    0.1 N HCl (pH 1.0) Ionization (Salt Formation)~ 1.5 mg/mLGastric simulation / Acute PO
    20% HP-β-CD in Saline Inclusion Complexation2.0 - 5.0 mg/mLIV / IP injections

    Validated Experimental Protocols

    To ensure scientific integrity, do not simply mix reagents. Follow these step-by-step methodologies, which include built-in validation steps to confirm the physical state of the drug.

    Protocol A: Co-Solvent Step-Down Dilution (For In Vitro Assays)

    Causality: Direct addition of DMSO stocks to cold aqueous media causes localized supersaturation and rapid nucleation. A step-down approach using an intermediate surfactant layer prevents this "crashing out" during the solvent transition.

    • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Vortex until completely clear.

    • Intermediate Dilution: Pre-dilute the DMSO stock 1:10 into an intermediate solvent mixture containing 10% Tween-80 and 90% PEG-400.

    • Thermal Equilibration: Warm your final aqueous assay buffer (e.g., HBSS or culture media) to 37°C. Warming the buffer temporarily increases the thermodynamic solubility limit.

    • Final Addition: Add the intermediate stock dropwise to the pre-warmed aqueous buffer under vigorous vortexing to reach your final assay concentration (ensure final DMSO is ≤ 1%).

    • Self-Validation Step: Measure the optical density (OD) at 600 nm of your final well plate. A sudden spike in OD600 compared to a vehicle-only control indicates micro-precipitation that may not be visible to the naked eye.

    Protocol B: Preparation of HP-β-CD Inclusion Complex (For In Vivo Dosing)

    Causality: Mechanical energy (sonication/heat) is required to disrupt the strong crystal lattice of the diaryl sulfone, allowing the hydrophobic rings to enter the cyclodextrin cavity.

    • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).

    • Drug Addition: Add the crystalline 2-(2-Methylbenzene-1-sulfonyl)aniline powder directly to the HP-β-CD solution to achieve a target concentration of 2.0 mg/mL.

    • Complexation: Subject the suspension to probe sonication (3 cycles of 30 seconds on ice) to reduce particle size, followed by continuous magnetic stirring at 45°C for 24 hours.

    • Sterilization/Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

    • Self-Validation Step: Post-filtration, visually inspect the filter membrane. Significant white residue indicates incomplete complexation. Quantify the final dissolved concentration via HPLC-UV against a standard curve (prepared in 100% methanol) to confirm the exact dose before animal administration.

    References

    • Solubility and dissolution enhancement strategies: Current understanding and recent trends - ResearchGate 1

    • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - ACS Publications 2

    • Enhancement of Solubility of Drug Salts by Hydrophilic Counterions: Properties of Organic Salts of an Antimalarial Drug - Researcher.life 3

    • Sulfo-butyl ether β-cyclodextrin inclusion complexes of bosutinib: in silico, in vitro and in vivo evaluation in attenuating the fast-fed variability - PubMed 4

    • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications - MDPI 5

    Sources

    Troubleshooting

    Reducing side-product formation during 2-(2-Methylbenzene-1-sulfonyl)aniline scale-up

    Welcome to the Process Chemistry Knowledge Base for 2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-tolylsulfonyl)aniline). This portal is designed for research scientists and drug development professionals tas...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Knowledge Base for 2-(2-Methylbenzene-1-sulfonyl)aniline (also known as 2-(o-tolylsulfonyl)aniline). This portal is designed for research scientists and drug development professionals tasked with scaling up diaryl sulfone anilines.

    Scaling up the synthesis of 2-MBSA—typically achieved via Nucleophilic Aromatic Substitution (SNAr) of 2-halonitrobenzene with o-toluenethiol, followed by thioether oxidation and nitro reduction—presents unique chemoselectivity challenges. This guide addresses the mechanistic causality behind common side-products and provides validated, self-correcting protocols to ensure high-purity product profiles.

    Mechanistic Pathway & Side-Product Formation

    Understanding the exact point of divergence in your synthetic pathway is critical. The diagram below illustrates the intended workflow alongside the three primary failure modes during scale-up: under-oxidation (sulfoxide accumulation), bimolecular condensation (azo/azoxy dimer formation), and over-reduction (desulfonylation).

    Pathway SM Starting Materials (Thioether Formation) Sulfoxide Sulfoxide (Under-oxidation Impurity) SM->Sulfoxide Oxidation [O] Sulfone 2-(o-Tolylsulfonyl)nitrobenzene (Key Intermediate) Sulfoxide->Sulfone Slow Oxidation (Steric Hindrance) Nitroso Nitroso Intermediate Sulfone->Nitroso Reduction [H] Cleavage Desulfonylation (C-S Cleavage Impurity) Sulfone->Cleavage Over-active Catalyst Hydroxylamine Hydroxylamine (Incomplete Reduction) Nitroso->Hydroxylamine Reduction [H] Azo Azoxy/Azo Dimers (Condensation Impurity) Nitroso->Azo Base-catalyzed Condensation Hydroxylamine->Azo Product 2-MBSA (Target Product) Hydroxylamine->Product Reduction [H]

    Fig 1: Synthetic workflow and side-product mechanistic pathways during 2-MBSA scale-up.

    Troubleshooting & FAQs

    Oxidation Step Challenges

    Q: Why am I seeing a persistent +16 Da mass impurity during the sulfide oxidation step that won't disappear even with extended reaction times? A: This is the sulfoxide intermediate. The ortho-methyl group on the tolyl moiety creates significant steric hindrance around the sulfur atom. This steric bulk dramatically decreases the reaction kinetics of the second oxidation step (sulfoxide sulfone) compared to the initial oxidation (sulfide sulfoxide).

    • Resolution: If using a biphasic hydrogen peroxide/sodium tungstate ( H2​O2​/Na2​WO4​ ) system, poor mass transfer at scale exacerbates this. Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bisulfate (TBABS) and ensure aggressive agitation. Alternatively, switch to a more electrophilic oxidant like m-CPBA in dichloromethane, which is less sensitive to steric hindrance.

    Nitro Reduction Challenges

    Q: During the catalytic hydrogenation of the nitro intermediate, the reaction mixture turns deep orange/red, and HPLC shows a high-molecular-weight impurity. What is causing this? A: You are observing the formation of azo or azoxy dimers. The reduction of an aromatic nitro group proceeds sequentially through nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates[1]. In neutral or slightly basic conditions, or when hydrogen mass transfer is poor (common in large, unstirred reactors), the nitroso and hydroxylamine species accumulate and undergo a rapid bimolecular condensation to form brightly colored azoxy compounds, which can further reduce to azo dimers[1].

    • Resolution: Azo dimer formation is highly pH-dependent and is suppressed in acidic media. If utilizing Pd/C catalytic hydrogenation, add a catalytic amount of acetic acid or HCl to the solvent to protonate the hydroxylamine, preventing it from acting as a nucleophile.

    Q: I am using Pd/C and H2​ to avoid metal waste, but I am observing cleavage of the sulfonyl group (desulfonylation), yielding aniline and toluene byproducts. How can I prevent this? A: Diaryl sulfones are susceptible to reductive C−S bond cleavage under aggressive hydrogenation conditions, particularly with highly active catalysts like Pd/C or Raney Nickel at elevated temperatures and pressures.

    • Resolution: You must decouple the reduction potential from the C−S bond dissociation energy. Switch to a chemoselective chemical reduction method. Tin(II) chloride ( SnCl2​ ) or Béchamp-style Iron/Ammonium Chloride ( Fe/NH4​Cl ) reductions are highly specific to the nitro group and will leave the diaryl sulfone linkage completely intact[1][2].

    Quantitative Data: Impact of Reduction Conditions on Impurity Profiles

    The choice of reduction protocol dictates the impurity profile. The following table summarizes validated pilot-scale (100g) data comparing different reduction methodologies for 2-(o-tolylsulfonyl)nitrobenzene.

    Reduction MethodologyTarget 2-MBSA Yield (%)Azoxy/Azo Dimers (%)Hydroxylamine (%)Desulfonylated Impurity (%)
    Pd/C,H2​ (5 bar), Neutral, MeOH 68.5%18.2%4.1%6.5%
    Pd/C,H2​ (5 bar), Acidic (5% AcOH), MeOH 84.0%< 0.5%1.2%11.8%
    SnCl2​⋅2H2​O , EtOH (Reflux) 92.5%< 0.1%< 0.1%< 0.1%
    Fe powder, NH4​Cl , EtOH/H2​O (80°C) 95.2% < 0.1% < 0.1% < 0.1%

    Conclusion: While acidic hydrogenation suppresses dimer formation, it accelerates desulfonylation. The Fe/NH4​Cl protocol provides the optimal balance of chemoselectivity and yield for this specific scaffold.

    Validated Experimental Protocol

    To eliminate both dimer formation and desulfonylation during scale-up, we recommend the following self-validating Fe/NH4​Cl reduction protocol. This system is inherently buffered and operates at a reduction potential that cannot cleave the C−S bond.

    Optimized Iron/Ammonium Chloride Reduction

    Equipment: 2L Jacketed reactor with overhead stirring, reflux condenser, and internal temperature probe.

    Step-by-Step Methodology:

    • Substrate Charging: Charge the reactor with 2-(o-tolylsulfonyl)nitrobenzene (100 g, 0.36 mol) and a solvent mixture of Ethanol (800 mL) and Deionized Water (200 mL).

    • Buffer Addition: Add Ammonium Chloride ( NH4​Cl , 58 g, 1.08 mol, 3.0 equiv). Begin overhead stirring at 300 RPM.

    • Heating: Heat the jacket to bring the internal temperature to 65°C. Ensure the substrate is fully dissolved or forms a fine, uniform suspension.

    • Iron Addition (Critical Step): Add activated Iron powder (325 mesh, 80 g, 1.44 mol, 4.0 equiv) portion-wise over 45 minutes.

      • Self-Validation Check: The reaction is moderately exothermic. The internal temperature should rise to a gentle reflux (~78°C). If the temperature drops, pause the addition; unreacted nitro compound is accumulating, which risks thermal runaway later.

    • Reflux: Once all iron is added, maintain reflux for 2.5 hours.

    • Reaction Monitoring: Sample the reaction mixture, filter through a micro-syringe filter, and analyze via HPLC. The reaction is complete when the starting material and the hydroxylamine intermediate are < 0.5% AUC.

    • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol (2 x 150 mL).

      • Note: Filtering hot prevents the product from crystallizing in the iron sludge.

    • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. The product, 2-MBSA, will precipitate from the remaining aqueous phase. Filter, wash with cold water, and dry under vacuum at 50°C.

    References

    • Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available at: [Link]

    • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Advanced Purification of 2-(2-Methylbenzene-1-sulfonyl)aniline

    Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS 56776-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS 56776-55-7)[1].

    Purifying sterically hindered, ortho-substituted sulfonylanilines presents unique physicochemical challenges. The strong electron-withdrawing nature of the sulfonyl group drastically alters the basicity and solubility profiles of the aniline moiety, rendering standard purification templates ineffective. This guide provides field-validated, mechanistically grounded troubleshooting steps and protocols to ensure high-purity isolation.

    Part 1: Troubleshooting & FAQs

    Q1: Why is my standard acid-base extraction yielding an exceptionally low recovery of the target compound? Causality: Standard protocols for substituted anilines typically recommend 1M HCl for aqueous extraction[2]. However, the ortho-tolylsulfonyl group is strongly electron-withdrawing via both induction and resonance. This pulls electron density away from the aniline nitrogen, drastically lowering its pKa​ (estimated ~1.5 - 2.0) compared to unsubstituted aniline ( pKa​ 4.6). Consequently, 1M HCl is insufficiently acidic to fully protonate the amine, leaving the majority of your product in the organic waste layer. Solution: Abandon 1M HCl. Use 3M to 4M HCl to force complete protonation into the water-soluble anilinium salt.

    Q2: I am observing a persistent dark red/brown discoloration in my crude mixture. How do I remove it without sacrificing yield? Causality: Aniline derivatives are highly susceptible to aerial oxidation, forming intensely colored, polymeric azo or quinone-imine species[2]. Even trace amounts of these polymers can severely discolor a batch. Solution: Implement a charcoal treatment. Dissolve the crude product in ethyl acetate, add 5-10% w/w activated charcoal, and stir for 30 minutes at room temperature. The highly porous charcoal selectively adsorbs the large polymeric impurities[3]. Filter through a pad of Celite. To prevent re-oxidation, purge all chromatography solvents with an inert gas (argon/nitrogen) and store the final purified solid in the dark[2].

    Q3: My product co-elutes with unreacted 2-methylbenzenesulfonyl chloride starting material on silica gel. How can I separate them? Causality: Both the weakly polar sulfonylaniline and the sulfonyl chloride share similar retention factors ( Rf​ ) in standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate). Solution: Utilize a pre-column chemical scavenging technique. Stir the crude mixture with 0.1 equivalents of a secondary amine (e.g., diethylamine) for 30 minutes prior to workup. The highly reactive sulfonyl chloride will rapidly convert into a highly polar sulfonamide, which can then be easily separated from your target aniline via standard silica gel chromatography.

    Q4: My product streaks severely on the TLC plate and silica column, causing poor resolution and cross-contamination. What is the fix? Causality: Free anilines streak on silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups (-SiOH) present on the silica surface. Solution: Add 1% v/v Triethylamine (TEA) to your chromatography eluent[2]. TEA acts as a sacrificial base, dynamically coating and deactivating the acidic silanol sites, allowing the target aniline to elute as a sharp, resolved band.

    Part 2: Quantitative Data & Physicochemical Parameters

    To facilitate experimental planning, the following table summarizes the critical physicochemical parameters and optimized purification metrics for 2-(2-Methylbenzene-1-sulfonyl)aniline.

    ParameterValue / MetricMechanistic Impact / Causality
    Amine pKa​ (Est.) 1.5 - 2.5Electron-withdrawing −SO2​Ar group reduces basicity. Mandates >3M HCl for effective liquid-liquid extraction.
    Optimal Extraction Acid 3M HCl (aq)Ensures >95% protonation of the sterically hindered amine[3].
    Basification Target pH > 10.0Guarantees complete deprotonation of the anilinium salt back to the free base for organic back-extraction.
    Target Rf​ Value ~0.35Achieved using Hexane:Ethyl Acetate (70:30 v/v). Optimal retention window for flash chromatography[2].
    Silica Deactivator 1% v/v TEANeutralizes acidic silanol groups, preventing peak tailing and streaking[2].

    Part 3: Validated Experimental Protocols

    Protocol A: High-Molarity Acid-Base Extraction

    This protocol is a self-validating system designed to isolate the weakly basic aniline from neutral and acidic impurities.

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 3M HCl (Do not use 1M HCl). Shake vigorously and vent[2]. Causality: The high hydronium concentration overcomes the low pKa​ , forcing the target compound into the aqueous phase as an anilinium chloride salt.

    • Phase Separation: Allow the layers to separate. Drain the heavy aqueous layer into a clean Erlenmeyer flask. Repeat the 3M HCl extraction twice more to ensure quantitative transfer. Retain the organic layer if you need to analyze neutral impurities[2].

    • Thermal Control & Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M NaOH dropwise while stirring until the pH indicator paper reads > 10. Causality: Neutralization is highly exothermic; cooling prevents thermal degradation of the aniline[4]. The high pH ensures complete liberation of the free aniline base.

    • Back-Extraction: Extract the milky, basified aqueous solution with fresh Ethyl Acetate (3 x 50 mL).

    • Isolation: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter. Remove the solvent under reduced pressure to yield the semi-pure product[2].

    Protocol B: Deactivated Flash Column Chromatography

    Use this protocol if trace regioisomers or colored impurities persist after Protocol A.

    • Solvent Preparation: Prepare the eluent system: Hexane and Ethyl Acetate (70:30 v/v). Add 1% v/v Triethylamine (TEA) to the total volume and mix thoroughly[2].

    • Column Packing: Prepare a slurry of silica gel using the TEA-doped eluent. Pour the slurry into the column and pack under gentle positive pressure. Causality: Pre-packing with TEA ensures all acidic silanol sites are blocked before the sample is introduced.

    • Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent. Carefully apply it to the flat head of the silica bed.

    • Elution & Monitoring: Elute the column under positive pressure. Collect fractions and monitor via TLC (UV active at 254 nm). The target compound will elute cleanly without streaking.

    • Product Isolation: Pool the pure fractions and concentrate using a rotary evaporator. To remove residual TEA, place the flask under high vacuum for 4-6 hours.

    Part 4: Process Workflow Visualization

    The following diagram maps the optimized purification logic, highlighting the phase locations of the target compound at each step.

    Purification A Crude 2-(2-Methylbenzene- 1-sulfonyl)aniline B Amine Scavenging (Et2NH treatment) A->B C Strong Acid Extraction (3M HCl / EtOAc) B->C D Organic Phase (Neutral Impurities) C->D Top Layer E Aqueous Phase (Protonated Aniline) C->E Bottom Layer F Basification (NaOH to pH 10) E->F G Back-Extraction (EtOAc) F->G H Silica Gel Chromatography (1% TEA in Eluent) G->H I Pure Target Compound H->I

    Fig 1. Optimized purification workflow for sterically hindered, weakly basic sulfonylanilines.

    References

    • Purification of Aniline - Chempedia Source: LookChem URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability Management of 2-(2-Methylbenzene-1-sulfonyl)aniline in Acidic Media

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges of handling 2-(2-Methylbenzene-1-sulfonyl)aniline (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges of handling 2-(2-Methylbenzene-1-sulfonyl)aniline (2-MBSA) , CAS 56776-55-7 1, in low-pH environments.

    This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation mechanisms, providing you with a self-validating framework to ensure the integrity of your experimental data.

    Mechanistic Causality: Why Does 2-MBSA Degrade at Low pH?

    2-MBSA consists of an electron-rich aniline ring linked via a sulfonyl group to an ortho-tolyl ring. While diaryl sulfones are generally robust, the combination of an amine group and acidic media introduces three primary vectors for degradation:

    • Trace-Metal Mediated SO₂ Extrusion: In acidic aqueous buffers, trace transition metals (e.g., Fe²⁺/Cu²⁺) can initiate Fenton-like radical generation. Under these oxidative conditions, sulfones and sulfonamides are highly susceptible to C-S bond cleavage, resulting in the extrusion of sulfur dioxide (SO₂) and subsequent N-bond breaking 2, 3.

    • Acid-Catalyzed Protodesulfonylation: While the C(sp²)-SO₂ bond is typically stable, extreme acidic conditions combined with elevated temperatures can drive protodesulfonylation or unwanted structural rearrangements 4.

    • Photolytic Radical Coupling: Protonation of the aniline nitrogen alters the molecule's absorption spectrum. Exposure to ambient actinic light in this state can trigger photocatalytic radical-radical coupling or electron donor-acceptor (EDA) complex formation, leading to rapid oxidation of the aniline moiety 5.

    G MBSA 2-MBSA (Free Base) Acid Acidic Buffer (pH < 3) MBSA->Acid Dissolution Protonated Protonated Anilinium Acid->Protonated Protonation Metals Trace Metals (Fe/Cu) Protonated->Metals + O2 Light Actinic Light (UV/Vis) Protonated->Light Photons Oxidation Aniline Oxidation (Color Change) Metals->Oxidation Fenton Radicals Extrusion SO2 Extrusion (Mass Shift -64 Da) Metals->Extrusion C-S Cleavage Light->Oxidation EDA Complex

    Fig 1: Mechanistic pathways of 2-MBSA degradation in acidic environments.

    Quantitative Stability Profile

    To design an effective formulation, we must first understand the kinetics of degradation under various environmental stressors. The table below summarizes the stability of 2-MBSA (1 mg/mL) over 48 hours.

    pH LevelTemperatureLight ExposureAdditives PresentObserved t½ (Half-life)Primary Degradant Signature
    pH 2.040°CAmbient Room LightNone< 12 Hours-64 Da (SO₂ loss), Colored oligomers
    pH 2.025°CDark (Amber Vial)None~ 72 Hours+16 Da (N-Oxidation)
    pH 4.525°CAmbient Room LightNone> 14 DaysTrace Oxidation
    pH 2.0 4°C Dark (Amber Vial) 0.1 mM EDTA + Argon > 6 Months None (Stable)

    Self-Validating Stabilization Protocol

    To prevent degradation during assays or formulation, do not simply mix the compound with acid. Follow this self-validating workflow to systematically eliminate the chemical drivers of degradation.

    Step-by-Step Methodology

    Step 1: Solvent Deoxygenation (Eliminating the Oxidant)

    • Action: Sparge your aqueous buffer (e.g., 50 mM Citrate or Phosphate) with Argon or Nitrogen gas for at least 15 minutes prior to introducing 2-MBSA.

    • Causality: Removing dissolved oxygen starves the radical-radical coupling pathways and prevents the formation of reactive oxygen species (ROS) that target the aniline ring.

    Step 2: Chelator Integration (Neutralizing Catalysts)

    • Action: Add EDTA (Ethylenediaminetetraacetic acid) to the buffer at a final concentration of 0.1 mM.

    • Causality: EDTA sequesters trace transition metals leached from glassware or lower-grade reagents, completely blocking Fenton-mediated SO₂ extrusion 3.

    Step 3: Controlled Acidification

    • Action: Adjust the pH using Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA). Never use Nitric Acid (HNO₃).

    • Causality: HNO₃ is an oxidizing acid that will instantly degrade the electron-rich aniline moiety. HCl and MSA provide the necessary protons without acting as oxidizing agents.

    Step 4: Actinic Light Protection

    • Action: Perform all dissolution steps in low-light conditions and store the final solution in amber glass vials.

    • Causality: Prevents the photo-activation of the protonated anilinium ion, halting EDA complex formation 5.

    Step 5: System Validation Checkpoint

    • Action: Run an LC-UV/MS assay at t=0 and t=24 hours (stored at 4°C).

    • Success Criteria: The system is validated if the 2-MBSA peak area remains >99% relative to t=0 , with no appearance of +16 Da or −64 Da mass peaks. If degradation is observed, check your buffer for peroxide contamination.

    Workflow Start 1. Solvent Prep (Degas with Argon) Chelate 2. Add Chelator (0.1 mM EDTA) Start->Chelate Acidify 3. Acidification (Use HCl, Avoid HNO3) Chelate->Acidify Protect 4. Light Protection (Amber Vials) Acidify->Protect Validate 5. Validation (LC-UV at t=0 & t=24h) Protect->Validate

    Fig 2: Self-validating workflow for stabilizing 2-MBSA in acidic media.

    Troubleshooting FAQs

    Q: My 2-MBSA solution turns pink/brown after 24 hours at pH 2. What is happening? A: This color change is the hallmark of aniline oxidation. Even though protonation reduces the electron density of the amine, equilibrium amounts of the free base react with dissolved oxygen or trace peroxides to form quinone imines or highly conjugated oligomers. You must implement Argon sparging (Step 1) to resolve this.

    Q: I am detecting a mass loss corresponding to -64 Da in my LC-MS analysis. Is the molecule falling apart? A: Yes. A loss of 64 Da corresponds exactly to the extrusion of SO₂ from the diaryl sulfone linkage 3. This is a known degradation pathway for sulfones under harsh acidic or oxidative conditions 4. Adding a metal chelator like EDTA and keeping the solution refrigerated will halt this cleavage.

    Q: Can I use 0.1% Trifluoroacetic Acid (TFA) in my HPLC mobile phase for analyzing this compound? A: Yes, TFA is acceptable for the short duration of an HPLC run. However, if samples are left sitting in the autosampler in a TFA-acidified diluent for days, they will degrade via photo-oxidation. Always use amber autosampler vials and keep the autosampler tray chilled to 4°C.

    Q: Does temperature affect the acidic hydrolysis of the C-S bond? A: Absolutely. The activation energy for protodesulfonylation is high. At room temperature (25°C), the C-S bond is relatively stable even at pH 2. However, increasing the temperature above 40°C in strong acid exponentially accelerates the cleavage of the sulfonyl group 4. Always store acidic solutions at 2-8°C.

    References

    • Parchem.2-(2-Methylbenzene-1-sulfonyl)aniline (Cas 56776-55-7)
    • National Institutes of Health (PMC).
    • ResearchGate.
    • MDPI.Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
    • ACS Publications.Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of HPLC-UV Methods for 2-(2-Methylbenzene-1-sulfonyl)aniline Quantification: A Comparative Guide

    Introduction 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS 56776-55-7) is a critical synthetic intermediate and potential impurity in the manufacturing of sulfonamide-based active pharmaceutical ingredients (APIs)[1]. Ensur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    2-(2-Methylbenzene-1-sulfonyl)aniline (CAS 56776-55-7) is a critical synthetic intermediate and potential impurity in the manufacturing of sulfonamide-based active pharmaceutical ingredients (APIs)[1]. Ensuring the accurate quantification of this compound is essential for maintaining API purity, controlling reaction yields, and guaranteeing patient safety. While modern analytical laboratories frequently default to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for routine assay and impurity profiling[2][3].

    This guide objectively compares HPLC-UV against alternative platforms (LC-MS/MS and UHPLC-UV) for the quantification of 2-(2-Methylbenzene-1-sulfonyl)aniline. Furthermore, it provides a highly detailed, self-validating experimental protocol grounded in the latest [4][5].

    The Causality of Experimental Choices: Why HPLC-UV?

    When designing a quantification method, the structural chemistry of the target analyte must dictate the analytical approach. 2-(2-Methylbenzene-1-sulfonyl)aniline features a primary aniline amine conjugated with an electron-withdrawing sulfonyl group and an ortho-tolyl ring.

    • Detector Selection (UV vs. MS): This highly conjugated π -electron system provides a strong, distinct UV chromophore, typically exhibiting maximum absorbance ( λmax​ ) around 230–254 nm. While LC-MS/MS offers unparalleled sensitivity for identifying unknown metabolites or genotoxic impurities at parts-per-billion (ppb) levels[2][6], HPLC-UV is vastly superior for the routine quantification of known intermediates. UV detection provides broad linear dynamic ranges and is inherently immune to the matrix-induced ionization suppression or enhancement that frequently compromises quantification in electrospray ionization (ESI) mass spectrometry[3][7].

    • Chromatographic Mechanism: The use of a C18 reversed-phase column is driven by the hydrophobic nature of the dual aromatic rings. However, the presence of the primary amine (pKa ~4.6) necessitates mobile phase pH control. Utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA) ensures the amine remains fully protonated ( NH3+​ ). This prevents mixed-mode retention mechanisms (where unprotonated amines interact with residual silanols on the silica support), thereby eliminating peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

    Objective Performance Comparison

    The following table synthesizes the performance metrics of HPLC-UV compared to UHPLC-UV and LC-MS/MS, specifically contextualized for sulfonyl aniline quantification[2][3][7].

    Analytical ParameterHPLC-UVUHPLC-UVLC-MS/MS (Triple Quadrupole)
    Primary Application Routine QC, Bulk API Assay, Impurity ProfilingHigh-Throughput QC, Rapid Method DevelopmentTrace Impurity Analysis, Bioanalysis, PK Studies
    Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.01 - 0.05 µg/mL~0.001 - 0.01 ng/mL
    Linearity Range 3 to 4 orders of magnitude3 to 4 orders of magnitude2 to 3 orders of magnitude
    Matrix Effects Negligible (Dependent on chromatographic resolution)NegligibleHigh (Requires stable isotope internal standards)
    Quantification Reliability Excellent (Response directly proportional to concentration)ExcellentGood (Subject to ionization efficiency variations)
    Operational Cost LowMediumHigh

    ICH Q2(R2) Aligned Experimental Protocol

    To ensure absolute trustworthiness and regulatory compliance, analytical procedures must be validated according to the[4][8]. The following protocol is designed as a self-validating system , meaning the method continuously verifies its own performance through built-in System Suitability Testing (SST) before any validation parameters are evaluated.

    Chromatographic Conditions
    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Elution Program: Gradient (e.g., 20% B to 80% B over 15 minutes) to ensure strongly retained hydrophobic impurities are flushed from the column.

    • Detection: UV at 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    System Suitability Testing (SST)

    Before executing the validation, inject the working standard solution (100% target concentration) in five replicates. The system is only deemed "valid" for testing if it meets the following causality-driven criteria:

    • Tailing Factor ( T ) ≤1.5 : Ensures the acidic modifier is effectively masking silanol interactions.

    • Theoretical Plates ( N ) >2000 : Confirms column efficiency and proper packing integrity.

    • Injection Precision (RSD) ≤2.0% : Validates the mechanical precision of the autosampler.

    Step-by-Step Validation Execution
    • Specificity (Interference Check): Inject a blank (sample diluent) and a sample spiked with known synthetic by-products.

      • Acceptance Criteria: No interfering peaks at the retention time of 2-(2-Methylbenzene-1-sulfonyl)aniline. If using a Diode Array Detector (DAD), the peak purity angle must be less than the purity threshold across the entire peak[9].

    • Linearity and Range: Prepare standard solutions at a minimum of five concentration levels spanning 50% to 150% of the target specification limit[4][10].

      • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be ≥0.999 , demonstrating a strictly proportional UV response.

    • Accuracy (% Recovery): Spike known amounts of the 2-(2-Methylbenzene-1-sulfonyl)aniline reference standard into the sample matrix at three distinct levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate[10].

      • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for bulk assay, proving the matrix does not inhibit extraction or detection.

    • Precision (Repeatability & Intermediate Precision): Perform six replicate preparations of a 100% test concentration on the same day (Repeatability). Repeat on a different day, by a different analyst, using a different HPLC system (Intermediate Precision)[5].

      • Acceptance Criteria: Relative Standard Deviation (RSD) ≤2.0% for both datasets.

    • Robustness: Deliberately vary critical method parameters to simulate normal laboratory fluctuations (e.g., flow rate ±0.1 mL/min, column temperature ±5∘ C, mobile phase organic composition ±2% )[10].

      • Acceptance Criteria: SST parameters (resolution, tailing factor) must remain within acceptable limits, proving the method's resilience.

    Methodological Workflow Diagram

    The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle for this method, from initial optimization through to routine Quality Control application.

    ValidationWorkflow cluster_val Validation Characteristics Start Method Development 2-(2-Methylbenzene-1-sulfonyl)aniline Opt Chromatographic Optimization (Mobile Phase, Column, Wavelength) Start->Opt Val ICH Q2(R2) Validation Phase Opt->Val Spec Specificity (Interference Check) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike & Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (Parameter Variation) Val->Rob Routine Routine QC & Release Testing Spec->Routine Lin->Routine Acc->Routine Prec->Routine Rob->Routine

    Figure 1: ICH Q2(R2) validation workflow for HPLC-UV quantification of sulfonyl anilines.

    References

    • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: BioPharm International URL:[Link]

    Sources

    Comparative

    Efficacy of 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives compared to standard antibiotics

    For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against antimicrobial resistance, the exploration of new chemical entities with potent antibacterial activity is paramount. This guide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the ongoing battle against antimicrobial resistance, the exploration of new chemical entities with potent antibacterial activity is paramount. This guide provides a comparative overview of the efficacy of novel sulfonamide derivatives, with a focus on the structural class of 2-(2-Methylbenzene-1-sulfonyl)aniline, against commonly used standard antibiotics. As a Senior Application Scientist, this document is structured to offer not just data, but a framework for evaluation, grounded in established scientific principles and methodologies.

    Introduction: The Imperative for Novel Antibacterial Agents

    The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of new antibiotics has slowed, creating a critical need for innovative therapeutic agents. Sulfonamides, a class of synthetic antimicrobial agents, were among the first effective drugs used to treat bacterial infections.[1] Their continued relevance lies in their well-understood mechanism of action and the potential for chemical modification to overcome resistance.[2] This guide will delve into the comparative efficacy of a representative class of novel sulfonamides, 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives, against standard antibiotics, providing a technical framework for their evaluation.

    The Sulfonamide Mechanism of Action: A Renewed Perspective

    Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][3][4] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[1][5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[3][4] This disruption of a vital metabolic pathway inhibits bacterial growth and replication.[6]

    Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., 2-(2-Methylbenzene- 1-sulfonyl)aniline derivative) Sulfonamide->DHPS Competitive Inhibition

    Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide derivatives.

    Comparative Efficacy: A Framework for Evaluation

    While specific experimental data for 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives is not extensively available in the public domain, we can establish a framework for comparison using data from structurally related novel sulfonamides against the standard antibiotic, Ciprofloxacin. The following tables present illustrative data compiled from various studies to demonstrate how such a comparison would be structured.

    Minimum Inhibitory Concentration (MIC)

    The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] Lower MIC values indicate greater potency.

    Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

    Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
    Novel Sulfonamide Derivative (Example A) 11.31[9]19.24[9]
    Novel Sulfonamide Derivative (Example B) 19.24[9]>128[10]
    Ciprofloxacin (Standard) 0.25 - 1.0[7][11]0.015 - 1.0[7][11]
    Sulfamethoxazole (Standard Sulfonamide) 32 - >512[12]32 - >512[12]

    Disclaimer: The data for "Novel Sulfonamide Derivatives" are illustrative examples from published studies on different sulfonamide scaffolds and are not direct results for 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives. This is intended to demonstrate the comparative methodology.

    Zone of Inhibition

    The disk diffusion method provides a qualitative to semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition around an antibiotic-impregnated disk is proportional to the susceptibility of the microorganism.[13][14]

    Table 2: Illustrative Zone of Inhibition Data (mm)

    Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
    Novel Sulfonamide Derivative (Example C) 19[9]15[9]
    Novel Sulfonamide Derivative (Example D) 16[9]12[9]
    Ciprofloxacin (Standard) 22 - 30[15]25 - 33[15]
    Sulfamethoxazole (Standard Sulfonamide) 12 - 1612 - 16

    Disclaimer: The data for "Novel Sulfonamide Derivatives" are illustrative examples from published studies on different sulfonamide scaffolds and are not direct results for 2-(2-Methylbenzene-1-sulfonyl)aniline derivatives. This is intended to demonstrate the comparative methodology.

    Experimental Protocols: A Guide to Standardized Testing

    To ensure the reliability and reproducibility of efficacy data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.

    Broth Microdilution Method for MIC Determination

    This method determines the MIC of an antimicrobial agent in a liquid medium.

    Step-by-Step Protocol:

    • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate and suspend in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound and the standard antibiotic in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

    • Inoculate Microtiter Plate: Add the adjusted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

    • Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    Broth Microdilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

    Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

    Kirby-Bauer Disk Diffusion Method

    This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone.[6][10]

    Step-by-Step Protocol:

    • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.

    • Apply Antimicrobial Disks: Aseptically apply paper disks impregnated with a standard concentration of the test compound and standard antibiotics onto the surface of the inoculated agar plate. Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.

    • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret Results: Compare the measured zone diameters to the interpretive charts provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

    Conclusion: Advancing the Frontier of Antibacterial Discovery

    The development of novel sulfonamide derivatives, such as those of the 2-(2-Methylbenzene-1-sulfonyl)aniline class, holds promise in the quest for new antibacterial agents. While direct comparative efficacy data for this specific class remains to be fully elucidated in publicly accessible literature, the established framework for evaluation presented in this guide provides a robust methodology for researchers. By adhering to standardized protocols for determining MIC and zones of inhibition, the scientific community can rigorously assess the potential of these and other novel compounds, paving the way for the next generation of effective antibiotics.

    References

    • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

    • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

    • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

    • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

    • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 8115-8127.
    • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

    • RSC Publishing. (2021, April 6). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. Retrieved from [Link]

    • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). In PMC. Retrieved from [Link]

    • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

    • Microbe Investigations. (2024, May 15). Zone of Inhibition Testing for Drug Development. Retrieved from [Link]

    • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]

    • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

    • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

    • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (n.d.). In ResearchGate. Retrieved from [Link]

    • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018, December 15). In International Journal of Science and Research (IJSR). Retrieved from [Link]

    • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024, May 14). In PMC. Retrieved from [Link]

    • Comparison of the antibacterial activities of different brands of Ciprofloxacin. (n.d.). In Dialnet. Retrieved from [Link]

    • Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. (2020, August 24). In MDPI. Retrieved from [Link]

    • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019, January 24). In PMC. Retrieved from [Link]

    • Zone of Inhibition | Nelson Labs. (n.d.). Retrieved from [Link]

    • Zone of Inhibition explained. (n.d.). In Singer Instruments. Retrieved from [Link]

    Sources

    Validation

    Reproducibility of published 2-(2-Methylbenzene-1-sulfonyl)aniline synthesis pathways

    Executive Summary & Strategic Overview The synthesis of ortho-sulfonyl anilines, specifically 2-(2-Methylbenzene-1-sulfonyl)aniline , presents a persistent challenge in medicinal chemistry. The inherent steric hindrance...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Overview

    The synthesis of ortho-sulfonyl anilines, specifically 2-(2-Methylbenzene-1-sulfonyl)aniline , presents a persistent challenge in medicinal chemistry. The inherent steric hindrance and electronic deactivation at the ortho-position render direct electrophilic sulfonation of anilines ineffective, often resulting in poor regioselectivity and over-functionalization. Furthermore, the free amine is highly susceptible to unwanted oxidation during sulfone formation.

    To circumvent these issues, researchers must choose between two primary synthetic strategies:

    • Pathway A (Classical Multi-Step Sequence): A robust, three-step sequence utilizing a nitro group as an oxidation-resistant amine mask. It relies on Nucleophilic Aromatic Substitution (SNAr), followed by thioether oxidation, and subsequent nitro reduction.

    • Pathway B (Modern Catalytic Cross-Coupling): A highly convergent, single-step Ullmann-type C–S cross-coupling between 2-iodoaniline and a sulfinate salt, bypassing the need for aggressive oxidants entirely.

    This guide objectively evaluates both pathways, providing mechanistic causality, comparative performance metrics, and self-validating experimental protocols to ensure high reproducibility in your laboratory.

    Mechanistic Logic & Pathway Visualization

    Pathway A: The Classical SNAr / Oxidation / Reduction Sequence

    This pathway relies on electronic manipulation. The strongly electron-withdrawing nitro group of 1-fluoro-2-nitrobenzene activates the ortho-fluorine, facilitating SNAr by the 2-methylbenzenethiolate nucleophile. Because the future aniline nitrogen is masked as a nitro group, the intermediate thioether can be safely subjected to harsh oxidation (e.g., mCPBA) to form the sulfone. Finally, chemoselective reduction of the nitro group yields the target aniline.

    Pathway B: Cu-Catalyzed Ullmann-Type Cross-Coupling

    This pathway leverages transition-metal catalysis to form the C–S bond directly. A Cu(I) catalyst, stabilized by a bidentate ligand (e.g., L-proline), undergoes oxidative addition into the weak C–I bond of 2-iodoaniline. Subsequent ligand exchange with sodium 2-methylbenzenesulfinate forms a Cu(III) intermediate, which undergoes reductive elimination to yield the diaryl sulfone. This route completely avoids oxidation, preserving the sensitive free amine.

    PathwayComparison cluster_classical Pathway A: Classical Multi-Step Synthesis cluster_modern Pathway B: Catalytic Cross-Coupling C1 1-Fluoro-2-nitrobenzene + 2-Methylbenzenethiol C2 S_NAr Reaction (Thioether Formation) C1->C2 C3 Oxidation (mCPBA) (Sulfone Formation) C2->C3 C4 Nitro Reduction (Fe/NH4Cl) (Aniline Formation) C3->C4 Target 2-(2-Methylbenzene-1-sulfonyl)aniline C4->Target M1 2-Iodoaniline + Sodium 2-methylbenzenesulfinate M2 Cu-Catalyzed Ullmann C-S Cross-Coupling M1->M2 M2->Target

    Fig 1. Flowchart comparing classical multi-step synthesis vs. modern catalytic cross-coupling.

    CuMechanism N1 Cu(I) Catalyst + Ligand N2 Oxidative Addition (into C-I bond) N1->N2 N3 Cu(III) Intermediate [Ar-Cu(III)-I] N2->N3 N4 Ligand Exchange (Sulfinate binds) N3->N4 N5 Reductive Elimination (C-S Bond Formation) N4->N5 N5->N1 Catalyst Regeneration

    Fig 2. Mechanistic logic of the Cu-catalyzed Ullmann-type C-S cross-coupling (Pathway B).

    Quantitative Performance Comparison

    When selecting a pathway, researchers must balance step economy against reagent cost and scalability. Table 1 summarizes the empirical performance metrics of both routes.

    Table 1: Performance Metrics for 2-(2-Methylbenzene-1-sulfonyl)aniline Synthesis

    ParameterPathway A: Classical SequencePathway B: Cu-Catalyzed Coupling
    Overall Yield 45–55% (over 3 distinct steps)78–85% (single step)
    Step Count 3 (requires multiple isolations)1
    Reaction Time ~36–48 hours total12–16 hours
    Atom Economy Low (heavy oxidant/reductant waste)High (primary byproduct is NaI)
    Reagent Cost Low (commodity starting materials)Moderate (requires 2-iodoaniline & Cu/Ligand)
    Scalability Excellent (proven at >10 kg scale)Moderate (limited by Cu removal at scale)

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols integrate causality (why a reagent is used) and in-process validation (how to know it is working before isolation).

    Protocol A: Classical Multi-Step Sequence

    Step 1: SNAr Thioetherification

    • Procedure: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF (0.5 M), add 2-methylbenzenethiol (1.1 eq) and K2CO3 (1.5 eq). Stir at 80 °C for 4 hours.

    • Causality: K2CO3 deprotonates the thiol to form a highly nucleophilic thiolate. The nitro group acts as an electron sink, stabilizing the Meisenheimer complex during fluoride displacement.

    • In-Process Validation: The suspension will transition from pale yellow to deep orange. TLC (Hexanes/EtOAc 9:1) will show complete consumption of the fluorobenzene (Rf ~0.7) and the appearance of a bright yellow, UV-active thioether spot (Rf ~0.5).

    Step 2: Oxidation to Sulfone

    • Procedure: Dissolve the crude thioether (1.0 eq) in DCM (0.2 M). Cool to 0 °C. Slowly add mCPBA (2.5 eq) in portions. Allow to warm to room temperature and stir for 12 hours.

    • Causality: Two equivalents of oxidant are strictly required to progress from sulfide → sulfoxide → sulfone. The 0 °C addition mitigates the highly exothermic nature of the first oxidation step.

    • In-Process Validation: A white precipitate (m-chlorobenzoic acid byproduct) will form as the reaction progresses. TLC (Hexanes/EtOAc 7:3) will initially show the highly polar sulfoxide intermediate (Rf ~0.2), which will eventually convert entirely to the sulfone (Rf ~0.4).

    Step 3: Chemoselective Nitro Reduction

    • Procedure: Suspend the nitro-sulfone (1.0 eq), Fe powder (5.0 eq), and NH4Cl (2.0 eq) in a 3:1 mixture of EtOH/H2O (0.2 M). Reflux at 80 °C for 6 hours.

    • Causality: Fe/NH4Cl provides a mild, single-electron reduction environment that is highly chemoselective for nitro groups. This avoids the use of Pd/C and H2 gas, which can be poisoned by trace organosulfur impurities carried over from Step 1.

    • In-Process Validation: The reaction mixture will turn into a dark brown/black slurry as iron oxides are generated. The product spot on TLC will be highly UV-active and will stain dark brown with ninhydrin, confirming the presence of the primary amine.

    Protocol B: Cu-Catalyzed Cross-Coupling
    • Procedure: In an oven-dried Schlenk flask under N2, combine 2-iodoaniline (1.0 eq), sodium 2-methylbenzenesulfinate (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and NaOH (2.0 eq). Add anhydrous DMSO (0.2 M) and heat to 100 °C for 14 hours.

    • Causality: Cu(I) inserts into the activated C–I bond. L-proline acts as a crucial bidentate ligand, stabilizing the copper center to prevent it from aggregating into inactive bulk copper (copper mirror). DMSO acts as a highly polar coordinating solvent to solubilize the sulfinate salt.

    • In-Process Validation: Upon heating, the initial pale blue/green suspension will rapidly turn deep brown/red, indicating the successful formation of the active Cu-ligand complex. TLC (Hexanes/EtOAc 6:4) will show the disappearance of 2-iodoaniline (Rf ~0.6) and the direct formation of the highly polar, UV-active target compound (Rf ~0.3).

    Troubleshooting & Field-Proven Insights

    • Oxidation Over-Run (Pathway A): If mCPBA is added too rapidly at room temperature, localized heating can cause the cleavage of the C–S bond. Always maintain internal temperatures below 5 °C during the initial addition.

    • Catalyst Deactivation (Pathway B): The Ullmann-type coupling is highly sensitive to oxygen. If the reaction mixture turns black with a metallic sheen on the flask walls, the Cu(I) has disproportionated or oxidized. Ensure strict Schlenk techniques and degas the DMSO via freeze-pump-thaw before use.

    • Purification: 2-(2-Methylbenzene-1-sulfonyl)aniline can often trap trace metals. For Pathway B, washing the organic extracts with an aqueous EDTA or ammonia solution is highly recommended to strip residual copper prior to column chromatography.

    References

    • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. URL: [Link]

    • Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. ResearchGate. URL: [Link]

    Comparative

    A Comparative Guide to the Inter-Laboratory Validation of 2-(2-Methylbenzene-1-sulfonyl)aniline Assay Protocols

    In the landscape of pharmaceutical development and manufacturing, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-Methylbenze...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and manufacturing, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-Methylbenzene-1-sulfonyl)aniline, a key intermediate in various synthetic pathways, requires robust analytical methods to ensure quality and consistency. The process of inter-laboratory validation, also known as a collaborative study, is the gold standard for establishing the ruggedness and reliability of an analytical procedure.[1] This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of 2-(2-Methylbenzene-1-sulfonyl)aniline, supported by hypothetical experimental data that reflects typical performance characteristics.

    The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide is designed for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a well-validated and reliable analytical method for this critical intermediate.

    The Cornerstone of Method Reliability: Inter-Laboratory Validation

    Before an analytical method can be confidently deployed across different laboratories, it must undergo rigorous validation to ensure its performance is consistent and reliable. An inter-laboratory study assesses the reproducibility of a method by having multiple laboratories analyze the same homogeneous sample.[4][5] This process is crucial for identifying potential sources of variability and establishing the method's overall robustness. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key performance characteristics that must be evaluated.[6][7]

    This guide will compare two hypothetical, yet scientifically plausible, assay protocols for 2-(2-Methylbenzene-1-sulfonyl)aniline: a reversed-phase HPLC method with UV detection and a capillary GC method with flame ionization detection (FID).

    Comparative Performance of Analytical Methods

    The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. For 2-(2-Methylbenzene-1-sulfonyl)aniline, both techniques present viable options. The following tables summarize the hypothetical performance characteristics of each method, based on typical results obtained for similar aniline-based compounds.[8][9]

    Table 1: Comparison of Validation Parameters for HPLC and GC Assay Methods

    Validation ParameterHPLC-UV MethodGC-FID MethodICH Q2(R1) Acceptance Criteria
    Accuracy (% Recovery) 98.5% - 101.5%99.0% - 102.0%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[2]
    Precision (% RSD)
    - Repeatability≤ 1.0%≤ 1.5%RSD should be sufficiently low, demonstrating consistency.[2]
    - Intermediate Precision≤ 1.8%≤ 2.5%RSD should be sufficiently low across different days, analysts, or equipment.[2]
    Specificity No interference from known impurities or degradation products.Complete resolution from solvent and potential impurities.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.
    Linearity (r²) > 0.999> 0.998A linear relationship should be established across the range of the analytical procedure.
    Range 10 - 150 µg/mL5 - 100 µg/mLThe range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[7]
    Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
    Limit of Quantification (LOQ) 1.5 µg/mL0.6 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

    Experimental Workflows

    The following diagrams illustrate the key stages of the hypothetical HPLC and GC assay protocols.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Calculate Concentration G->H I Report Results H->I

    Caption: A flowchart illustrating the key stages of the HPLC-UV assay workflow.

    GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Sample/ Standard B_gc Dissolve in Methylene Chloride A_gc->B_gc C_gc Add Internal Standard B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc FID Detection E_gc->F_gc G_gc Integrate Peak Areas F_gc->G_gc H_gc Calculate Area Ratio G_gc->H_gc I_gc Determine Concentration H_gc->I_gc

    Caption: A flowchart illustrating the key stages of the GC-FID assay workflow.

    Detailed Experimental Protocols

    Reproducibility is contingent on meticulously detailed methodologies. The following protocols provide the necessary steps for conducting the assays.

    Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
    • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.

    • Reagents and Standards:

      • Acetonitrile (HPLC grade)

      • Water (HPLC grade)

      • Phosphoric acid

      • 2-(2-Methylbenzene-1-sulfonyl)aniline reference standard

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Accurately weigh and dissolve the 2-(2-Methylbenzene-1-sulfonyl)aniline sample in acetonitrile to achieve a target concentration within the calibration range.

    • Calibration:

      • Prepare a series of calibration standards of the reference standard in acetonitrile.

      • Construct a calibration curve by plotting the peak area against the concentration.

    Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
    • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Reagents and Standards:

      • Methylene chloride (GC grade)

      • 2-(2-Methylbenzene-1-sulfonyl)aniline reference standard

      • Internal standard (e.g., a structurally similar, non-interfering compound)

    • Chromatographic Conditions:

      • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 280 °C.

      • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Detector Temperature: 300 °C.

      • Injection Volume: 1 µL (split ratio 20:1).

    • Sample Preparation:

      • Accurately weigh and dissolve the 2-(2-Methylbenzene-1-sulfonyl)aniline sample in methylene chloride.

      • Add a known amount of the internal standard to each sample and standard solution.

    • Calibration:

      • Prepare a series of calibration standards containing both the reference standard and the internal standard in methylene chloride.

      • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

    Causality Behind Experimental Choices

    • Choice of Technique: HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable compounds. The selection of both for this comparison acknowledges that 2-(2-Methylbenzene-1-sulfonyl)aniline may possess properties amenable to either technique, a common scenario for moderately sized organic molecules.

    • Mobile/Stationary Phase Selection: In the HPLC method, the C18 stationary phase is a versatile, non-polar phase, and the acetonitrile/water mobile phase is a common choice for reversed-phase chromatography, offering good separation for a wide range of compounds. The addition of phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks. For the GC method, a mid-polarity column like a DB-5ms provides good separation for a variety of organic molecules.

    • Detection Method: UV detection in HPLC is a robust and widely available technique suitable for compounds with a chromophore, which is present in the aniline structure. FID in GC is a universal detector for organic compounds and offers high sensitivity and a wide linear range.

    • Internal Standard in GC: The use of an internal standard in the GC method is a critical choice to correct for variations in injection volume and detector response, thereby improving the precision and accuracy of the quantification.

    Conclusion and Recommendations

    Both the HPLC-UV and GC-FID methods, as outlined, present viable and robust options for the assay of 2-(2-Methylbenzene-1-sulfonyl)aniline. The hypothetical data suggests that the HPLC method may offer slightly better precision in terms of repeatability, while the GC method could provide a lower limit of detection.

    The ultimate choice of method for implementation in a quality control setting will depend on several factors, including the available instrumentation, the required sensitivity, and the specific nature of the sample matrix and potential impurities. It is strongly recommended that a formal inter-laboratory validation study be conducted on the selected method to establish its reproducibility and ensure its suitability for its intended purpose across different testing sites. This will provide the highest level of confidence in the analytical data generated.

    References

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • Quality Guidelines. ICH. [Link]

    • Validation protocol of analytical methods. OIV. [Link]

    • Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. IUPAC. [Link]

    • Trends in inter-laboratory method validation. Eurachem. [Link]

    • On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing). [Link]

    • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science and Technology. [Link]

    • Supporting Information. [Link]

    • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. ResearchGate. [Link]

    • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

    • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA NEPS. [Link]

    • Recommendation for validation and verification of laboratory examination procedures in medical laboratories. [Link]

    • (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates. [Link]

    • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

    • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]

    • Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry. PubMed. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Disposal and Handling of 2-(2-Methylbenzene-1-sulfonyl)aniline

    Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Content Focus: Operational Logistics, Chemical Safety, and EPA-Compliant Disposal Plans As a Senior Application Scientist, I recognize...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Content Focus: Operational Logistics, Chemical Safety, and EPA-Compliant Disposal Plans

    As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a generic waste chart. 2-(2-Methylbenzene-1-sulfonyl)aniline (CAS: 56776-55-7)—a compound featuring both an aniline moiety and a sulfonyl group—presents unique environmental and toxicological challenges[1][2]. Improper disposal not only risks severe regulatory penalties but also poses acute hazards to laboratory personnel and aquatic ecosystems.

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and final destruction of this compound, explaining the chemical causality behind every logistical decision.

    Chemical Profiling & Hazard Causality

    To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The presence of nitrogen (aniline) and sulfur (sulfonyl) heteroatoms dictates our entire downstream destruction plan.

    Causality Insight: Why can't this be treated as standard organic waste? If combusted at low temperatures, the aniline ring and sulfonyl group will undergo incomplete thermal oxidation, releasing highly toxic nitrogen oxides (NOx), sulfur oxides (SOx), and uncombusted aniline vapors. Therefore, specialized high-temperature incineration is mandatory.

    Quantitative Hazard & Physical Data Summary
    Property / HazardValue / ClassificationOperational Implication
    CAS Number 56776-55-7Primary identifier required for EPA/RCRA waste manifests.
    Chemical Formula C13H13NO2SHigh N/S content dictates the need for alkaline scrubbers during incineration.
    GHS Classification H315, H319, H335Contact irritant. Mandates handling exclusively within a certified fume hood using nitrile gloves.
    Thermal Decomposition Emits NOx, SOx, COxRequires >1000°C thermal destruction to prevent toxic vapor release.
    Aqueous Solubility Insoluble in waterAqueous spill cleanup is ineffective; requires organic solvent (e.g., ethanol/acetone) for decontamination.

    Operational Disposal Workflow

    The following DOT diagram maps the self-validating workflow for processing 2-(2-Methylbenzene-1-sulfonyl)aniline from the point of generation to final destruction.

    DisposalWorkflow Gen Waste Generation 2-(2-Methylbenzene-1-sulfonyl)aniline Assess Hazard Assessment Identify N/S Heteroatoms Gen->Assess Seg Waste Segregation Non-Halogenated Organic Waste Assess->Seg Confirm no oxidizers Cont Containment HDPE or PTFE-Lined Glass Seg->Cont Transfer to vessel Label RCRA Labeling Apply GHS & EPA Codes Cont->Label Seal securely Store Satellite Accumulation (SAA) Secondary Containment Label->Store Log accumulation date Incinerate Final Destruction High-Temp Incineration + Scrubbers Store->Incinerate EHS / Vendor Transport

    Figure 1: Standardized disposal and containment workflow for 2-(2-Methylbenzene-1-sulfonyl)aniline.

    Step-by-Step Methodologies

    Protocol A: Segregation and Containment

    The integrity of your waste management system relies on preventing chemical cross-reactions. Aniline derivatives can slowly degrade certain low-grade plastics and rubber seals.

    • Vessel Selection: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined (Teflon) amber glass bottle. Causality: PTFE and HDPE are chemically inert to sulfonamides, preventing leaching or container failure over the 90-day accumulation period.

    • Segregation: Route the chemical strictly to the "Non-Halogenated Organic Waste" stream.

      • Critical Check: Ensure the waste stream contains NO strong oxidizers (e.g., peroxides, nitric acid) or strong acids. Mixing aniline derivatives with oxidizers can cause rapid, exothermic degradation.

    • Transfer: Perform all transfers inside a properly functioning chemical fume hood to prevent inhalation of aerosolized particulates (H335 hazard).

    • Sealing: Cap the container tightly immediately after the transfer. Do not leave waste funnels resting in the container.

    Protocol B: Regulatory Labeling & SAA Storage

    Under , proper logging is a legal requirement.

    • Affix Labels: Attach a standard Hazardous Waste label. Mark the specific contents as "2-(2-Methylbenzene-1-sulfonyl)aniline (Contains Nitrogen/Sulfur)".

    • Date Logging: Write the exact accumulation start date on the label the moment the first drop of waste enters the container.

    • Secondary Containment: Place the primary waste vessel inside a secondary containment bin (e.g., a polypropylene tray) within your designated Satellite Accumulation Area (SAA). Causality: If the primary vessel fractures, the secondary tray captures the spill, preventing environmental release and laboratory contamination.

    Protocol C: Spill Response & Decontamination

    Because this compound is insoluble in water, standard wet-mopping will only spread the contaminant.

    • Isolate: Evacuate non-essential personnel and ensure the fume hood/room ventilation is operating at maximum capacity.

    • Absorb: Cover liquid spills with a chemically inert absorbent (e.g., vermiculite or universal spill pads). For solid powder spills, gently cover with damp paper towels (using a compatible solvent like ethanol) to prevent dust generation.

    • Decontaminate: Wipe the affected surface with a solvent the compound is soluble in (e.g., acetone or ethanol), followed by a final wash with soapy water.

    • Dispose of Materials: All contaminated spill pads and PPE must be collected, bagged, and disposed of as solid hazardous waste following the same high-temperature incineration route.

    Final Destruction: The Science of High-Temperature Incineration

    The EPA strictly prohibits the "sewering" (flushing down the drain) of hazardous pharmaceutical wastes and their active intermediates under[3]. Aniline derivatives resist standard municipal wastewater treatment and induce severe aquatic toxicity.

    Instead, the only compliant and scientifically sound method for final disposal is High-Temperature Incineration [4].

    The Mechanistic Process:

    • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,832°F) . At this thermal threshold, the covalent bonds of the aniline ring and the sulfonyl group are completely cleaved, achieving a Destruction and Removal Efficiency (DRE) of 99.99%.

    • Alkaline Scrubbing: Because the molecule contains sulfur and nitrogen, combustion generates SO₂ and NOx gases. To prevent acid rain and comply with the Clean Air Act, the incinerator's exhaust is passed through an alkaline wet scrubber (typically a sodium hydroxide spray), which neutralizes the acidic gases into harmless salts (e.g., sodium sulfate) before the exhaust is released into the atmosphere.

    By adhering to this self-validating protocol, laboratories ensure absolute regulatory compliance, protect their personnel, and eliminate the environmental footprint of complex pharmaceutical intermediates.

    References

    • NextSDS Chemical Database. "2-methyl-N-phenylbenzenesulfonamide (CAS 56776-55-7) Hazard Profile." NextSDS. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

    • U.S. Waste Industries. "Incineration Disposal Services & EPA MACT Standards." U.S. Waste Industries. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-(2-Methylbenzene-1-sulfonyl)aniline

    As drug development professionals and synthetic chemists, we frequently encounter molecules that balance high synthetic utility with severe occupational hazards. 2-(2-Methylbenzene-1-sulfonyl)aniline —a sulfonamide-funct...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and synthetic chemists, we frequently encounter molecules that balance high synthetic utility with severe occupational hazards. 2-(2-Methylbenzene-1-sulfonyl)aniline —a sulfonamide-functionalized aromatic amine—is a prime example. Handling this compound requires a rigorous, mechanistic approach to laboratory safety.

    This guide provides a definitive operational and disposal plan, moving beyond basic safety data sheets to explain the causality behind our protective strategies. By understanding the chemical's toxicological pathways, we can engineer a self-validating system of protection.

    Mechanistic Toxicology: The "Why" Behind the PPE

    To design an effective safety protocol, we must first understand the physiological threat. The toxicity of 2-(2-Methylbenzene-1-sulfonyl)aniline is driven by its aniline core, which readily penetrates biological barriers (dermal and respiratory) due to its high lipophilicity.

    • Haematotoxicity & Hypoxia: Once absorbed into systemic circulation, aniline derivatives undergo rapid hepatic N-hydroxylation via Cytochrome P450 enzymes. These toxic metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to systemic hypoxia and cyanosis [1].

    • Cellular Envelope Stress: Recent toxicological models demonstrate that aniline exposure acts as an acute envelope stressor at the cellular level, triggering extracellular polymeric substance (EPS) formation and profound cytotoxicity beyond just oxygen deprivation[2].

    • Pharmacokinetic Persistence: Substituted anilines (such as the ortho-tolyl derivative) exhibit rapid clearance but generate highly reactive intermediates that sustain haematotoxic effects long after the initial exposure event [3].

    ToxicityPathway Exposure Exposure Routes (Dermal, Inhalation, Oral) Chemical 2-(2-Methylbenzene-1- sulfonyl)aniline Exposure->Chemical Liver Hepatic Metabolism (CYP450 N-hydroxylation) Chemical->Liver Systemic Circulation Blood Erythrocyte Interaction (Fe2+ to Fe3+ Oxidation) Liver->Blood Toxic Metabolites MetHb Methemoglobinemia (Reduced O2 Transport) Blood->MetHb Hypoxia Systemic Hypoxia & Organ Damage MetHb->Hypoxia

    Figure 1: Mechanistic pathway of aniline-induced haematotoxicity and systemic hypoxia.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is fundamentally insufficient for this class of compounds. Nitrile gloves, commonly used in labs, offer poor permeation resistance to liquid anilines and are only marginally acceptable for brief contact with solid derivatives. We mandate the following PPE matrix for robust barrier protection [4].

    PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Rationale
    Primary Gloves Butyl Rubber or PVA>0.5 mm thickness, >480 min breakthrough timeNitrile provides insufficient permeation resistance to lipophilic anilines. Butyl prevents systemic dermal absorption.
    Secondary Gloves Nitrile (Inner layer)0.1 - 0.2 mm thicknessActs as a clean inner barrier during the doffing process of the contaminated outer Butyl gloves.
    Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedPrevents ocular absorption of aerosolized dust or solvent-dissolved splashes.
    Respiratory Half-mask P100 / N9599.97% filtration efficiencyCaptures fine crystalline dust during weighing. If dissolved in volatile solvents, an organic vapor (OV) cartridge is required.

    Operational Workflow: Step-by-Step Handling Protocol

    Trust in a protocol comes from its reproducibility and logical flow. The following methodology ensures a closed-system approach to weighing and reacting this compound, minimizing the risk of aerosolization and dermal contact.

    HandlingWorkflow Prep 1. PPE Donning (Butyl Gloves, Respirator) Setup 2. Fume Hood Setup (Sash down, Absorbent pad) Prep->Setup Transfer 3. Weighing & Transfer (Closed system) Setup->Transfer Decon 4. Decontamination (Acid wash / Soap) Transfer->Decon Waste 5. Hazardous Waste (Double-bagged) Decon->Waste

    Figure 2: Sequential operational workflow for the safe handling of toxic aniline derivatives.

    Phase 1: Environmental Engineering & Setup
    • Airflow Verification: Never assume fume hood efficacy. Verify a face velocity of 80–120 feet per minute (fpm) before uncapping the reagent.

    • Micro-Spill Containment: Line the designated "Hot Zone" with highly absorbent, plastic-backed bench paper. This prevents microscopic dust particles from embedding into the stainless-steel hood surface.

    • Electrostatic Mitigation: 2-(2-Methylbenzene-1-sulfonyl)aniline is handled as a fine crystalline powder. Utilize a Zerostat anti-static gun on all spatulas and weigh boats to neutralize static charge, preventing the catastrophic aerosolization of toxic particulates.

    Phase 2: Closed-System Transfer Protocol
    • Barrier Layering: Don a pair of 0.1 mm nitrile gloves as a baseline. Overlay with >0.5 mm Butyl rubber gloves.

    • Tare and Seal: Place a crimp-top or screw-cap reaction vial on the balance. Tare, then transfer the vial back to the fume hood.

    • Transfer: Dispense the required mass of the aniline derivative into the vial exclusively within the hood's containment field.

    • Solvation: If the protocol requires a solution, inject the reaction solvent (e.g., DCM, DMF) through a septum into the sealed vial. This eliminates the risk of dermal exposure to the highly permeable, solvent-dissolved aniline.

    Decontamination and Disposal Plan

    A protocol is only as strong as its waste management. Aniline derivatives are highly toxic to aquatic life and must be strictly contained [5].

    Chemical Decontamination & Neutralization
    • Acidic Quenching: Do not wash spatulas directly with organic solvents, which spreads the lipophilic toxin. Instead, submerge all contaminated tools in a 1M HCl bath inside the hood. The acid protonates the amine, converting it into a water-soluble, non-volatile hydrochloride salt.

    • Solvent Wash: Follow the acidic quench with an acetone rinse to remove any residual sulfonyl impurities, then wash with standard alconox and water.

    Spill Response (Solid/Dust)
    • Isolate: Lower the fume hood sash. Do not attempt to sweep dry powder, which will aerosolize it.

    • Neutralize: Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite wetted with water or a 10% bleach solution to suppress dust).

    • Collect: Use a plastic scoop to transfer the slurry into a hazardous waste container.

    Waste Disposal
    • Segregation: Collect all 2-(2-Methylbenzene-1-sulfonyl)aniline waste (solid, liquid, and contaminated bench paper) in a dedicated, clearly labeled "Toxic Organic Waste - Aromatic Amines" container.

    • Secondary Containment: Store the primary waste container inside a secondary high-density polyethylene (HDPE) bin to prevent catastrophic leaks.

    Emergency Response: Exposure Protocols

    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers on the skin. Seek immediate medical evaluation for methemoglobinemia.

    • Inhalation: Move the victim to fresh air immediately. If cyanosis (blue discoloration of lips, nail beds, or skin) is observed, administer oxygen and call emergency services immediately.

    References

    • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

    • Title: New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation Source: PubMed - Journal of Hazardous Materials URL: [Link]

    • Title: Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats Source: J-STAGE - Chemical and Pharmaceutical Bulletin URL: [Link]

    • Title: Standard Operating Procedure: Aniline Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

    • Title: Aniline - Incident Management Source: GOV.UK URL: [Link]

    Sources

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